Hexythiazox
Description
BenchChem offers high-quality Hexythiazox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexythiazox including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R,5R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIJUOSCAQSSV-ABAIWWIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
| Record name | Hexythiazox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
100.00 °C (212.00 °F) - closed cup | |
| Details | Sigma-Aldrich; Safety Data Sheet for Hexythiazox. Product Number: 33365, Version 5.2 (Revision Date 06/27/2014). Available from, as of January 6, 2017: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |
| Record name | Hexythiazox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Colorless crystals | |
CAS No. |
78587-05-0 | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105.5 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 871 | |
| Record name | Hexythiazox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Hexythiazox: Molecular Mechanism of Chitin Translocation Inhibition in Tetranychus urticae
[1]
Executive Summary
Hexythiazox is a highly specific acaricide classified under IRAC Mode of Action Group 10A (Mite Growth Inhibitors).[1] Unlike broad-spectrum neurotoxins, it acts as a Chitin Synthesis Inhibitor (CSI) , specifically targeting the molting process in phytophagous mites such as Tetranychus urticae (Two-spotted spider mite).[1]
While functionally similar to Benzoylureas (Group 15), hexythiazox possesses a distinct molecular target site.[1] It does not inhibit the catalytic center of Chitin Synthase 1 (CHS1); rather, it binds to the transmembrane translocation pore of the enzyme. This binding mechanically blocks the extrusion of nascent chitin microfibrils into the extracellular space, leading to abortive ecdysis and death.
This technical guide delineates the molecular mechanism, genetic validation, and experimental protocols required to assess hexythiazox susceptibility, designed for researchers in resistance management and toxicology.
Molecular Mechanism of Action[1][2][3][4]
The Target: Chitin Synthase 1 (CHS1)
Chitin, a polymer of N-acetylglucosamine (GlcNAc), is the primary structural component of the arthropod cuticle.[2][1][3][4][5] Its synthesis is catalyzed by Chitin Synthase (CHS), a membrane-bound glycosyltransferase.[1]
-
Catalytic Domain (Intracellular): Polymerizes GlcNAc monomers from UDP-GlcNAc into chitin chains.[1]
-
Transmembrane Domain (Membrane-spanning): Forms a pore through which the growing chitin chain is extruded across the plasma membrane.[1]
Mechanism of Inhibition: The "Pore Blockade" Model
Hexythiazox acts as a non-competitive inhibitor.[1] It does not compete with the substrate (UDP-GlcNAc) at the catalytic site (unlike Polyoxins).[1] Instead, it targets the transmembrane region of CHS1.
The Cascade of Failure:
-
Binding: Hexythiazox binds to a specific
-helix within the transmembrane domain of CHS1.[1] -
Translocation Block: The drug sterically hinders the pore, preventing the physical translocation of the chitin polymer to the cell exterior.[1]
-
Uncoupling: Polymerization may continue briefly, but without translocation, the process becomes uncoupled.[1]
-
Cuticle Deficiency: The mite fails to deposit a new exocuticle.[1]
-
Abortive Molting: During ecdysis, the nymph cannot withstand the hydrostatic pressure required to shed the old cuticle, resulting in death (often trapped within the old exuviae).[1]
Genetic Evidence: The I1017F Mutation
The most definitive proof of this mechanism comes from resistance mapping.[1] High-level resistance to hexythiazox (and the related compounds clofentezine and etoxazole) is conferred by a single point mutation in the CHS1 gene: I1017F .[2][3]
-
Mutation: Isoleucine (I)
Phenylalanine (F) at position 1017.[1] -
Location: Transmembrane Helix (TMH) of CHS1.[1]
-
Effect: The bulky Phenylalanine residue likely alters the conformation of the pore or the drug-binding pocket, preventing hexythiazox binding while maintaining pore function for chitin transport.[1]
Visualization of Signaling & Mechanism[2]
The following diagram illustrates the Chitin Biosynthesis pathway and the specific blockade point of Hexythiazox compared to other inhibitors.
Figure 1: Pathway of chitin synthesis showing Hexythiazox inhibition at the transmembrane pore, distinct from the catalytic center.[1]
Experimental Protocols for Validation
To validate the mechanism or screen for resistance, two primary protocols are recommended: a phenotypic bioassay and a molecular diagnostic assay.
Protocol A: Leaf Disc Bioassay (Phenotypic Validation)
This assay confirms the physiological effect (molting inhibition) and quantifies resistance levels.[1]
Reagents:
-
Hexythiazox formulation (commercial or technical grade dissolved in acetone/Triton X-100).[1]
-
0.2% Agar solution.[1]
Workflow:
-
Leaf Disc Preparation: Cut 30mm diameter leaf discs from untreated kidney bean leaves. Place them adaxial side up on wet cotton wool in Petri dishes.
-
Treatment:
-
Inoculation: Transfer 10 adult female T. urticae onto each disc.[1] Allow them to oviposit (lay eggs) for 24 hours.
-
Removal: Remove adult females. Count the number of eggs (Cohort Start).
-
Incubation: Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Assessment:
-
Ovicidal Activity: Check egg hatchability after 5-7 days.
-
Nymphicidal Activity: Monitor hatched larvae. Record mortality at the protonymph-to-deutonymph molt.[1]
-
Endpoint: Calculate mortality percentage based on "dead + abortive molts" vs "successful adults."
-
Protocol B: Molecular Diagnostics (I1017F Detection)
This protocol detects the specific target-site mutation associated with Group 10A resistance.[1]
Reagents:
-
Genomic DNA extraction kit (e.g., CTAB or column-based).[1]
-
PCR Primers flanking the CHS1 TMH region.[1]
-
Restriction Enzyme EcoRI (or specific enzyme if using CAPS marker).[1]
Workflow:
-
DNA Isolation: Extract DNA from a pool of 10-20 adult mites.[1]
-
PCR Amplification:
-
Genotyping (Sequencing or CAPS):
-
Sequencing (Gold Standard): Sanger sequence the amplicon. Look for codon change ATC (Ile)
TTC (Phe) . -
ddPCR (High Throughput): Use TaqMan probes specific for Wild Type (I1017) and Mutant (F1017) alleles to quantify frequency in a population.[1]
-
Quantitative Data Summary
The following table summarizes the resistance ratios (RR) typically observed in T. urticae strains carrying the I1017F mutation. Note the high degree of cross-resistance within Group 10A.[1]
| Compound | Class | Target | RR (Resistance Ratio)* | Cross-Resistance Status |
| Hexythiazox | Carboxamide (10A) | CHS1 Pore | > 1,500x | Primary |
| Clofentezine | Tetrazine (10A) | CHS1 Pore | > 1,000x | Complete |
| Etoxazole | Diphenyloxazoline (10B) | CHS1 Pore | > 500x | High |
| Flufenoxuron | Benzoylurea (15) | CHS1 (Unknown site) | ~20-50x | Partial/Variable |
| Abamectin | Avermectin (6) | GluCl Channels | 1.0x (No resistance) | None |
*RR = LC50 Resistant Strain / LC50 Susceptible Strain.[1] Data derived from Van Leeuwen et al. (2012).[2][1]
Experimental Workflow Diagram
Figure 2: Integrated workflow for confirming Hexythiazox resistance via phenotypic and genotypic methods.
References
-
Van Leeuwen, T., et al. (2012). Population bulk segregant mapping uncovers resistance mutations and the mode of action of a chitin synthesis inhibitor in arthropods. Proceedings of the National Academy of Sciences.[1] Link[1]
-
Dermauw, W., et al. (2013). A link between host plant adaptation and pesticide resistance in the polyphagous spider mite Tetranychus urticae.[1] Proceedings of the National Academy of Sciences.[1] Link[1]
-
IRAC (Insecticide Resistance Action Committee). IRAC Mode of Action Classification Scheme (Version 10.5).[1]Link[1]
-
Van Leeuwen, T., & Dermauw, W. (2016). The Molecular Evolution of Xenobiotic Metabolism and Resistance in Chelicerate Mites.[1] Annual Review of Entomology.[1] Link
-
Bajda, S., et al. (2014). High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae.[1][4] Insect Biochemistry and Molecular Biology.[1][7] Link
Sources
- 1. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]
- 2. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Mode of Action of Hexythiazox (IRAC Group 10A)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth examination of the acaricide Hexythiazox, a key tool in integrated pest management (IPM) strategies for mite control. As a member of the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 10A, Hexythiazox acts as a mite growth inhibitor.[1] This document elucidates the specific molecular mechanism of action, focusing on its role as a chitin synthesis inhibitor, and details the consequential physiological and developmental disruptions in target mite species.[2][3] Furthermore, this guide presents a validated experimental protocol for assessing the efficacy of Hexythiazox, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required for its effective study and application.
Introduction: The Role of Hexythiazox in Acaricide Resistance Management
Hexythiazox is a selective, non-systemic acaricide belonging to the thiazolidinone chemical class, valued for its efficacy against a wide range of economically important mite species, particularly Tetranychid spider mites.[2][4] Its primary strength lies in its targeted activity against the developmental stages of mites, offering long-lasting residual control.[4][5]
The classification of acaricides and insecticides by IRAC is a critical component of modern resistance management strategies.[6][7] This system groups active ingredients based on their mode of action, which is the specific biochemical process or target site they disrupt.[8] By rotating or combining products from different MoA groups, agricultural professionals can delay the development of resistance in pest populations. Hexythiazox is classified under Group 10A , alongside clofentezine, due to a shared mode of action and observed cross-resistance, designating it as a "Mite growth inhibitor" with an incompletely defined mode of action at the time of initial classification.[1][9] This guide will delve into the current scientific understanding that firmly establishes its primary target.
The Molecular Mode of Action of Hexythiazox
The acaricidal activity of Hexythiazox stems from its potent ability to disrupt the normal growth and development of mites.[2] This is achieved by specifically interfering with the biosynthesis of chitin, a fundamental polymer for arthropod survival.[2][10]
The Target Site: Chitin Synthase 1 (CHS1)
Chitin is a long-chain polymer of N-acetylglucosamine and is the principal structural component of the arthropod exoskeleton and the peritrophic membrane lining the gut.[11][12] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), an integral membrane protein that polymerizes N-acetylglucosamine units.[13][14]
Research has definitively identified Chitin Synthase 1 (CHS1) as the molecular target for Hexythiazox.[3][15] Studies involving resistant mite populations have mapped resistance to a single genetic locus containing the CHS1 gene.[15] This indicates that Hexythiazox, along with other mite growth inhibitors like clofentezine and etoxazole, functions by inhibiting an essential activity of the CHS1 enzyme.[15] This inhibition prevents the proper formation of chitin, leading to catastrophic failures during the molting process.[5]
The Biochemical Pathway of Chitin Synthesis and its Disruption
The formation of a new exoskeleton is a complex, cyclical process tightly regulated during mite development. The final and critical step is the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains by CHS1 at the cell membrane.[14]
Hexythiazox disrupts this terminal step. By inhibiting CHS1, it prevents the elongation of chitin polymers.[10][15] Consequently, the mite is unable to form a new, functional cuticle. This disruption is most impactful during periods of rapid growth and molting.
}
Figure 1. Simplified biochemical pathway of chitin synthesis disruption by Hexythiazox.
Physiological and Developmental Consequences
The inhibition of chitin synthesis by Hexythiazox results in distinct, stage-specific effects on the mite life cycle.[16]
-
Ovicidal Activity: Hexythiazox is highly effective at preventing mite eggs from hatching.[17][18] This is because chitin is a crucial component of the eggshell and is required for embryonic development. Eggs laid by females that have come into contact with treated surfaces are often non-viable.[4][19]
-
Larvicidal & Nymphicidal Activity: The most pronounced effect is on the immature stages (larvae and nymphs).[2][16] These stages must undergo molting to grow. When exposed to Hexythiazox, they are unable to properly shed their old exoskeleton or form a new one, leading to mortality during the molting process.[5][18]
-
No Direct Adulticidal Activity: Hexythiazox does not directly kill adult mites.[4][20] However, it renders the eggs produced by treated females non-viable, thus contributing to the overall decline of the population.[19]
This targeted effect on developmental stages means the reduction in mite populations is not immediate, typically becoming observable 7 to 10 days after application.[2]
| Mite Life Stage | Primary Effect of Hexythiazox Exposure | Consequence |
| Egg | Inhibition of chitin synthesis during embryonic development. | Ovicidal action; failure to hatch.[17] |
| Larva | Disruption of chitin formation for the new cuticle. | Lethal molt; inability to progress to nymph stage.[5] |
| Nymph | Disruption of chitin formation for the new cuticle. | Lethal molt; inability to progress to adult stage.[2] |
| Adult | No direct lethal effect on the adult mite. | Sterilization of eggs laid by exposed females.[4] |
Experimental Validation: Ovicidal Bioassay Protocol
To quantify the efficacy of Hexythiazox, a laboratory-based ovicidal bioassay is a standard and reliable method. This protocol is designed to determine the concentration at which Hexythiazox prevents mite egg hatching.
Causality and Self-Validation
This protocol's design is rooted in the known ovicidal mode of action of Hexythiazox.[17][18] The primary endpoint—egg hatch rate—directly measures the compound's ability to interfere with embryonic development. The inclusion of a negative control (solvent only) is critical for self-validation; it establishes the baseline hatch rate, ensuring that any observed mortality in the treatment groups is due to the acaricide and not environmental conditions or handling stress. A positive control (an acaricide with a known, different mode of action) can also be included to validate the susceptibility of the test population.
Step-by-Step Methodology
Objective: To determine the median lethal concentration (LC₅₀) of Hexythiazox on the eggs of a target mite species (e.g., Tetranychus urticae).
Materials:
-
Healthy, gravid female mites from a susceptible laboratory colony.
-
Untreated host plant leaves (e.g., bean or citrus leaf discs).[17]
-
Petri dishes (6 cm diameter).
-
Cotton wool and distilled water.
-
Technical grade Hexythiazox.
-
Acetone or appropriate solvent.
-
Surfactant (e.g., Triton X-100).
-
Micropipettes and precision sprayer (e.g., Potter's Tower).[21]
-
Stereomicroscope.
-
Incubator or growth chamber (25±2°C, 70±10% RH, 16:8 L:D photoperiod).[21]
Procedure:
-
Preparation of Test Arenas:
-
Place a layer of cotton wool into each Petri dish and saturate with distilled water.
-
Place a single leaf disc, underside up, onto the moist cotton. This provides a suitable surface for oviposition and maintains leaf turgor.[17]
-
-
Oviposition:
-
Transfer 15-20 gravid female mites onto each leaf disc.
-
Allow the females to lay eggs for a 24-hour period.
-
After 24 hours, carefully remove all adult mites using a fine brush, leaving only the freshly laid eggs on the disc. Aim for 25-40 eggs per disc.[17]
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of Hexythiazox in the chosen solvent.
-
Create a series of serial dilutions to achieve at least five desired test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm), plus a negative control (solvent + surfactant only).[18] Add a small amount of surfactant to each solution to ensure even coverage.
-
-
Application:
-
Treat the leaf discs containing the eggs with the prepared solutions. A Potter's Tower or similar precision sprayer is recommended to ensure uniform application.[21]
-
Allow the discs to air dry completely in a fume hood.
-
-
Incubation and Observation:
-
Place the treated Petri dishes into an incubator set to the specified environmental conditions.
-
After 7-10 days (depending on the mite species' developmental time), examine each disc under a stereomicroscope.
-
Record the number of hatched eggs (indicated by the presence of empty chorions and/or live larvae) and unhatched eggs for each replicate.
-
-
Data Analysis:
-
Calculate the percentage of mortality (non-hatch) for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Perform a probit analysis on the mortality data to determine the LC₅₀ value and its 95% confidence intervals.
-
}
Figure 2. Experimental workflow for the Hexythiazox ovicidal bioassay.
Conclusion
Hexythiazox's classification in IRAC Group 10A is defined by its specific action as a mite growth inhibitor. Its molecular target, chitin synthase 1, is essential for the formation of the mite exoskeleton. By inhibiting this enzyme, Hexythiazox effectively disrupts the molting process, leading to high mortality in egg, larval, and nymphal stages. This targeted mode of action, combined with its residual activity and low impact on adult mites and beneficial insects, makes it an invaluable component of a scientifically-grounded resistance management program. The methodologies outlined in this guide provide a robust framework for researchers to further investigate its properties and ensure its continued efficacy in the field.
References
-
Title: Hexythiazox - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
-
Title: Hexythiazox (Ref: NA 73) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: HEXYTHIAZOX GROUP 10A ACARICIDE - Ruger 1EC Source: Hawaii.gov URL: [Link]
-
Title: Mode of Action Classification Source: IRAC URL: [Link]
-
Title: Application of Hexythiazox Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]
-
Title: MODE OF ACTION CLASSIFICATION SCHEME Source: IRAC URL: [Link]
-
Title: Results of bioassays of acaricides: ticks resistance by acaricides, by... Source: ResearchGate URL: [Link]
-
Title: Effects of Hexythiazox on Different Stages of Mites Infesting Orange Trees Source: ResearchGate URL: [Link]
-
Title: Chapter 2 - Chitin Biochemistry: Synthesis, Hydrolysis and Inhibition Source: ResearchGate URL: [Link]
-
Title: High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae Source: PubMed URL: [Link]
-
Title: Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide Source: NIH National Library of Medicine URL: [Link]
-
Title: Effect of Hexythiazox 5.45 EC on Developmental Stages of Oligonychus biharensis Hirst and Tetranychus urticae Koch (Acari) Source: CABI Digital Library URL: [Link]
-
Title: Acaricide Mode of Action Classification Source: IRAC URL: [Link]
-
Title: Effect of hexythiazox and spiromesifen resistance on the life cycle of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae) Source: PubMed URL: [Link]
-
Title: IRAC Mode of Action Brochure 2023 Source: IRAC URL: [Link]
-
Title: CHITIN BIOCHEMISTRY: SYNTHESIS AND INHIBITION Source: Annual Reviews URL: [Link]
-
Title: Bioassays for acaricide resistance in ticks Source: TBD International URL: [Link]
-
Title: Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases Source: Journal of Experimental Biology URL: [Link]
-
Title: Chitin Source: Wikipedia URL: [Link]
-
Title: What are Chitin synthase inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Bioassays For Monitoring Insecticide Resistance l Protocol Preview Source: YouTube URL: [Link]
-
Title: Bioassays for Monitoring Insecticide Resistance Source: NIH National Library of Medicine URL: [Link]
-
Title: Mode of Action Classification Source: Manual Fitosanitario URL: [Link]
-
Title: IRAC Mode of Action Classification Revised & re-issued, September 2006 Source: IRAC URL: [Link]
-
Title: 4.3. Bioassays Source: Bio-protocol URL: [Link]
-
Title: TECHNICAL DATA SHEET HEXYTHIAZOX TECHNICAL Source: Coromandel International Limited URL: [Link]
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Hexythiazox: Metabolic Pathways in Plant and Animal Systems
The following technical guide details the metabolic fate, analytical determination, and regulatory context of Hexythiazox.
Technical Guide for Drug Development & Residue Analysis[1]
Executive Summary
Hexythiazox (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidine-carboxamide) is a non-systemic acaricide acting as a mite growth regulator.[1][2] It functions by inhibiting chitin synthase 1 (CHS1), disrupting the molting process in phytophagous mites (e.g., Tetranychus spp., Panonychus spp.).[2]
Understanding the metabolic fate of Hexythiazox is critical for regulatory compliance (MRL setting) and toxicological risk assessment.[2] This guide synthesizes data from JMPR, EFSA, and EPA evaluations to delineate the divergence between plant systems (where the parent compound remains dominant) and animal systems (where extensive hydroxylation of the cyclohexane ring occurs).[1][2]
Chemical Identity & Physicochemical Properties
The metabolic stability of Hexythiazox is heavily influenced by its lipophilicity and the stability of its thiazolidinone ring.[1]
| Parameter | Value | Implication for Metabolism |
| IUPAC Name | (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | Stereochemistry at C4/C5 is critical; commercial product is trans.[1][2] |
| CAS Number | 78587-05-0 | - |
| Log P_ow | 2.53 (pH 7) | Moderate lipophilicity; potential for fat accumulation in animals.[1][2] |
| Water Solubility | 0.5 mg/L (20°C) | Low solubility drives fecal excretion in animals.[1][2] |
| Hydrolysis | Stable at pH 5 & 7; Unstable at pH 9 | Alkaline conditions accelerate cleavage to PT-1-3.[1][2] |
| Vapor Pressure | 3.4 × 10⁻⁶ Pa | Low volatility; negligible loss via volatilization.[1][2][3] |
Metabolic Fate in Plants
Primary Mechanism: Surface Persistence
In plant systems (citrus, pome fruits, grapes, tea), Hexythiazox exhibits high stability and limited translocation.[2] It is a non-systemic compound.[1][2][4] Studies using [14C]-labeled Hexythiazox demonstrate that the parent compound constitutes >85% of the Total Radioactive Residue (TRR) in edible parts (fruit/leaves) even weeks after application.[1][2]
Degradation Pathways
Metabolism in plants is minimal and primarily driven by photodegradation or surface hydrolysis rather than enzymatic conjugation.[1][2]
-
Cleavage: Minor cleavage of the amide bond links the thiazolidine ring to the cyclohexane ring.[1]
-
Key Metabolites:
-
Residue Definition: Due to the dominance of the parent compound, the residue definition for enforcement in plants is Hexythiazox only.[1][7]
Metabolic Fate in Animals
Absorption, Distribution, Metabolism, Excretion (ADME)
Unlike plants, mammals (rats, goats) and avian species (hens) actively metabolize Hexythiazox.[2]
-
Absorption: Rapidly absorbed but extensively metabolized.[1][2]
-
Excretion: Primarily via feces (40–90%) due to biliary excretion and unabsorbed material.[1][2] Urinary excretion accounts for 10–20%.[1][2]
-
Distribution: Highest residues are found in fat (lipophilic parent) and liver/kidney (metabolites).[1][2]
Primary Pathway: Hydroxylation
The dominant metabolic route in animals is the oxidation of the cyclohexane ring .[1] The thiazolidine moiety generally remains intact, although minor cleavage occurs.[2]
-
Phase I Reactions:
-
Phase II Reactions:
Comparative Metabolic Pathway Diagram
The following DOT diagram visualizes the divergence between the stable plant pathway and the oxidative animal pathway.[1]
Figure 1: Comparative metabolic map of Hexythiazox.[1][2] Note the stability in plants versus the extensive ring hydroxylation in animal systems.[1]
Analytical Protocols
Causality in Method Selection
Historically, gas chromatography (GC) methods required a harsh conversion of all metabolites to the common moiety PT-1-3 via hydrolysis in the injector port.[1][2] While effective for "total residue," it lacks specificity.[1][2] Modern LC-MS/MS is the gold standard because it allows for the speciation of the parent and specific hydroxylated metabolites without derivatization, ensuring accurate risk assessment.[1]
Protocol: LC-MS/MS Residue Analysis (QuEChERS)
This protocol is validated for high-water content matrices (fruits/vegetables) and fatty matrices (with cleanup modifications).[1][2]
Step 1: Sample Preparation
-
Homogenization: Cryogenically mill 1 kg of sample with dry ice to prevent thermal degradation.
-
Weighing: Weigh 10.0 g of homogenate into a 50 mL FEP centrifuge tube.
Step 2: Extraction (QuEChERS Citrate Buffered)
-
Solvent Addition: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid.
-
Internal Standard: Add 100 µL of Triphenylphosphate (TPP) or deuterated Hexythiazox-d11 (if available).
-
Salting Out: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).
-
Agitation: Shake vigorously for 1 minute (mechanically).
-
Separation: Centrifuge at 4,000 rpm for 5 minutes.
Step 3: Dispersive SPE Cleanup (d-SPE) [1][2]
-
For Fruits/Veg: Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).[1][2]
-
For Fatty Matrices: Add 25 mg C18 sorbent to remove lipids.[1][2]
-
Process: Vortex 30s, Centrifuge 5 min. Filter supernatant (0.2 µm PTFE) into an autosampler vial.[1][2]
Step 4: LC-MS/MS Parameters [1][2]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][8]
-
MRM Transitions:
Analytical Workflow Diagram
Figure 2: Modern LC-MS/MS workflow for Hexythiazox determination using QuEChERS extraction.
Regulatory Implications
Residue Definitions
The difference in metabolic pathways dictates different regulatory definitions for monitoring (MRL compliance) versus risk assessment.[1][2]
| Commodity | Purpose | Residue Definition |
| Plant Products | Enforcement & Risk | Hexythiazox (Parent only).[1][2][7] |
| Animal Products | Enforcement | Hexythiazox (Parent only).[1][2][4] |
| Animal Products | Risk Assessment | Sum of Hexythiazox and metabolites containing the (4-chlorophenyl)-4-methyl-2-oxo-3-thiazolidine moiety (expressed as Hexythiazox).[1][2][5] |
Toxicology
-
ADI (Acceptable Daily Intake): 0–0.03 mg/kg bw (JMPR 2008).[1][2][4]
-
ARfD (Acute Reference Dose): Not necessary (low acute toxicity).[1][2]
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1][2] Hexythiazox: Toxicological Evaluation. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). (2011).[1][2] Hexythiazox; Pesticide Tolerances.[1][2][4][6][7] Final Rule. Federal Register.[1][2] Retrieved from [1][2]
-
Alhamami, M. A., et al. (2025).[1][2][8] Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry. Retrieved from [1][2]
-
MacBean, C. (Ed.).[1][2] (2012).[1][2][9] The Pesticide Manual: A World Compendium (16th ed.).[2] British Crop Production Council.[1][2][4] (Reference for physicochemical data).
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An In-depth Technical Guide to the Chemical Stability of Hexythiazox Under Hydrolytic Conditions
Introduction: The Critical Role of Hydrolytic Stability in Agrochemical Science
In the lifecycle of an agrochemical, its interaction with water is a pivotal determinant of efficacy, environmental fate, and regulatory acceptance. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway that influences the persistence and potential impact of active ingredients in the environment. For researchers, scientists, and drug development professionals in the agrochemical sector, a comprehensive understanding of a molecule's hydrolytic stability is not merely an academic exercise; it is a cornerstone of robust product development and responsible environmental stewardship.
This guide provides an in-depth technical exploration of the chemical stability of hexythiazox, a non-systemic acaricide, under various hydrolytic conditions. We will delve into the mechanistic principles of its degradation, present field-proven methodologies for assessing its stability, and synthesize data to offer a clear perspective on its behavior in aqueous environments. This document is structured to provide not just data, but a causal understanding of the experimental choices and the implications of the results, reflecting a commitment to scientific integrity and expertise.
Mechanistic Underpinnings of Hexythiazox Hydrolysis
Hexythiazox, with its characteristic thiazolidine ring, is susceptible to hydrolysis, particularly under conditions of varying pH and elevated temperature. The rate and pathway of this degradation are dictated by the chemical properties of the molecule and the surrounding environmental conditions. Generally, hydrolysis of such compounds can be catalyzed by acid or base.
Under acidic conditions, the thiazolidine ring of hexythiazox can be cleaved.[1] Conversely, in alkaline environments, a different degradation pattern is observed, which can also lead to the cleavage of the thiazolidine ring and the formation of distinct byproducts.[1] The stability of the benzene and cyclohexane rings under these conditions suggests that the thiazolidine moiety is the primary site of hydrolytic attack.[1] The rate of this degradation is significantly influenced by both pH and temperature, with accelerated degradation often observed at higher temperatures and in more alkaline or acidic solutions.[1][2][3][4][5]
Assessing Hydrolytic Stability: A Methodological Framework
To ensure reproducibility and regulatory acceptance, the study of a pesticide's hydrolytic stability should adhere to internationally recognized guidelines. The OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH," provides a robust framework for such investigations.[6][7][8][9][10]
Experimental Protocol: OECD 111 Tiered Approach
The following protocol outlines the key steps for a comprehensive hydrolysis study of hexythiazox, grounded in the principles of the OECD 111 guideline.
Objective: To determine the rate of hydrolytic degradation of hexythiazox at different pH values (4, 7, and 9) and temperatures to calculate its half-life.
Materials:
-
Hexythiazox (analytical standard, purity ≥95%)
-
Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubator with precise temperature control
-
HPLC system with UV or MS/MS detector[11]
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of hexythiazox in a suitable organic solvent (e.g., acetonitrile).
-
Fortify the sterile aqueous buffer solutions (pH 4, 7, and 9) with the hexythiazox stock solution to a final concentration not exceeding half of its water solubility. This is typically in the low mg/L range.
-
-
Preliminary Test (Tier 1):
-
Incubate the test solutions in the dark at an elevated temperature (e.g., 50°C) for 5 days.[7][9]
-
Analyze samples at the beginning and end of the incubation period to determine the extent of degradation.
-
If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and further testing at that pH may not be necessary.
-
-
Hydrolysis of Unstable Substances (Tier 2):
-
If significant degradation (>10%) is observed in the preliminary test, conduct the main study at environmentally relevant temperatures (e.g., 20-25°C).
-
Incubate the test solutions in the dark at a constant temperature.
-
Collect samples at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points until 90% degradation or for 30 days, whichever is shorter.[7][9]
-
-
Analysis:
-
At each time point, analyze the concentration of hexythiazox and any significant degradation products using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11]
-
-
Data Evaluation:
-
Plot the concentration of hexythiazox versus time for each pH and temperature.
-
Determine the degradation kinetics, which for many pesticides, including hexythiazox, follows first-order kinetics.[1]
-
Calculate the rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.
-
Experimental Workflow Diagram
Caption: Workflow for determining hexythiazox hydrolysis based on OECD 111.
Hydrolytic Stability Profile of Hexythiazox: A Data Synthesis
Studies have shown that hexythiazox is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.
Under conditions simulating pasteurization (pH 4, 90°C for 20 minutes) and cooking (pH 5, 100°C for 60 minutes), hexythiazox demonstrates relative stability, with only about 1 to 10% degradation.[12] However, under sterilization conditions (pH 6, 120°C for 20 minutes), its degradation is significant, with approximately half of the parent compound being hydrolyzed.[12][13] The primary degradation product identified under these conditions is PT-1-3.[12][13]
In forced hydrolysis studies, hexythiazox shows a shorter half-life in alkaline solutions compared to acidic solutions.[1] The degradation kinetics generally follow a first-order model.[1]
| Condition | pH | Temperature | Duration | Degradation | Primary Degradation Product | Reference |
| Pasteurization Simulation | 4 | 90°C | 20 minutes | ~1-10% | Not specified as major | [12] |
| Cooking Simulation | 5 | 100°C | 60 minutes | ~1-10% | Not specified as major | [12] |
| Sterilization Simulation | 6 | 120°C | 20 minutes | ~50% | PT-1-3 | [12][13] |
| Forced Hydrolysis | Acidic | Not specified | Not specified | Slower degradation | Thiazolidine ring cleavage | [1] |
| Forced Hydrolysis | Alkaline | Not specified | Not specified | Faster degradation | Thiazolidine ring cleavage | [1] |
Degradation Pathway of Hexythiazox under Hydrolytic Stress
The hydrolytic degradation of hexythiazox primarily involves the cleavage of the thiazolidine ring.[1] The specific products formed can vary depending on whether the hydrolysis occurs under acidic or alkaline conditions.
Under forced acidic hydrolysis, the thiazolidine ring is opened.[1] In contrast, under forced alkaline hydrolysis, different degradation products are formed, including 4-methyl-5-phenylthiazolidine-2-one.[1] It is noteworthy that the benzene and cyclohexane rings tend to remain stable under these hydrolytic stresses.[1]
Caption: Simplified degradation pathways of hexythiazox under hydrolytic conditions.
Conclusion and Implications for Research and Development
The data presented in this guide underscore that hexythiazox is hydrolytically stable under neutral and mildly acidic conditions at ambient temperatures. However, its degradation is significantly accelerated by increases in both temperature and pH, particularly in the alkaline range. The primary site of hydrolytic attack is the thiazolidine ring, leading to the formation of distinct degradation products depending on the pH.
For researchers and drug development professionals, these findings have several key implications:
-
Formulation Development: Formulations should be buffered to maintain a pH range where hexythiazox is most stable to ensure a commercially viable shelf-life.
-
Environmental Risk Assessment: The pH-dependent hydrolysis rate is a critical parameter for accurately modeling the environmental fate and persistence of hexythiazox. Its faster degradation in alkaline soils and waters should be considered.
-
Residue Analysis: Analytical methods must be capable of detecting not only the parent hexythiazox but also its major hydrolytic degradation products, such as PT-1-3, to conduct comprehensive residue studies.
By integrating this in-depth understanding of hexythiazox's hydrolytic stability, scientists can develop more effective and environmentally sound crop protection solutions, ensuring that scientific rigor and integrity are upheld from the laboratory to the field.
References
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Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil. (2025). ResearchGate. [Link]
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Hexythiazox 193. Food and Agriculture Organization of the United Nations. [Link]
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Hexythiazox 559. Food and Agriculture Organization of the United Nations. [Link]
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Hexythiazox | C17H21ClN2O2S | CID 13218777. PubChem. [Link]
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Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. (2023). Arabian Journal of Chemistry. [Link]
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Hydrolysis rate. Pesticide Registration Toolkit. [Link]
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APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. [Link]
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The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. [Link]
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The effects of temperature and pH on the kinetics of reactions between catalase and its suicide substrate hydrogen peroxide. PubMed. [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. EPP Ltd. [Link]
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Monitoring hexythiazox residues in vegetables using LC-MS/MS. Arabian Journal of Chemistry. [Link]
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Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. PubMed. [Link]
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Photodegradation of hexythiazox in different solvent systems under the influence of ultraviolet light and sunlight in the presence of TiO2, H2O2, and KNO3 and identification of the photometabolites. PubMed. [Link]
-
(PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS. ResearchGate. [Link]
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Towards a Comprehensive Understanding of Malathion Degradation. RSC Publishing. [Link]
-
Systemic evaluation of novel acaricide hexythiazox for bioactivity improvement and risk reduction at the enantiomer level. PubMed. [Link]
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HPLC Determination of Hexythiazox in Food Samples by MISPE Extraction. ResearchGate. [Link]
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Hydrolysis and function of PH according to OECD test no. 111. Analytice. [Link]
-
OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
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Overview of carboxamide acaricides and hexythiazox development
An In-depth Technical Guide to Carboxamide Acaricides and the Development of Hexythiazox
Foreword
In the intricate dance between agricultural productivity and pest management, chemical intervention remains a critical tool. Acaricides, specifically, are indispensable in controlling mite populations that threaten global crop yields and animal health. However, the relentless evolution of resistance necessitates a deep, mechanistic understanding of the tools at our disposal. This guide provides a comprehensive exploration of carboxamide acaricides, a significant class of compounds, and presents a detailed case study on the development, mechanism, and challenges of hexythiazox, a cornerstone mite growth regulator. Our objective is to move beyond mere protocols and delve into the causality of chemical design and biological effect, offering researchers and development professionals a foundational resource grounded in scientific integrity.
Part 1: The Landscape of Carboxamide Acaricides
Carboxamide-containing compounds represent a diverse group of pesticides. While the term "Carboxylic Acid Amide (CAA)" is prominent in mycology for fungicides that disrupt cell wall deposition[1][2], in the context of mite control, "carboxamide acaricides" typically refers to compounds that target mitochondrial respiration. These are often classified as Mitochondrial Electron Transport Inhibitors (METI)[3]. A key structural feature is the amide functional group, which is integral to their interaction with the target site.
Core Mechanism of Action: Disrupting Cellular Respiration
The primary mode of action for many modern carboxamide acaricides is the inhibition of the mitochondrial electron transport chain (METC), the cell's power plant. By disrupting this process, these compounds effectively cut off the energy supply (ATP) to the mite, leading to paralysis and death.
These acaricides primarily target two key sites:
-
Complex I (NADH:ubiquinone oxidoreductase): This is the entry point for electrons from NADH. Inhibition at this site prevents the oxidation of NADH and halts the entire electron flow. Several pyrazole-carboxamide compounds function as Complex I inhibitors[3][4].
-
Complex II (Succinate dehydrogenase): This enzyme is unique as it participates in both the Krebs cycle and the electron transport chain. Carboxamide acaricides targeting Complex II, such as the more recent beta-ketonitrile derivatives cyenopyrafen and cyflumetofen, block the oxidation of succinate to fumarate, thereby inhibiting respiration[5].
The causality behind this mechanism's effectiveness is its targeting of a universally critical process in aerobic organisms. By creating what is essentially a metabolic choke-point, the acaricide ensures a potent and relatively rapid effect.
Caption: Inhibition of the Mitochondrial Electron Transport Chain by Carboxamide Acaricides.
Chemical Classes and Quantitative Data
The structural diversity within carboxamide acaricides allows for classification into several groups. This diversity is a result of extensive research to optimize potency, spectrum, and safety while navigating resistance issues.
| Chemical Class | Example Compound | Primary Target | Target Pests |
| Pyrazole-carboxamides | Tolfenpyrad | Complex I | Spider mites, eriophyoid mites, various insects[3] |
| Beta-ketonitriles | Cyflumetofen | Complex II | Spider mites[5] |
| Thiazolidine Carboxamides | Hexythiazox | Chitin Synthase 1 | Phytophagous mites (eggs & larvae)[6] |
| Naphthoquinones | Acequinocyl | Complex III | Spider mites (all stages)[5] |
Note: While hexythiazox contains a carboxamide group, its mode of action is distinct from MET inhibitors and will be detailed in Part 2. Acequinocyl is included for context as another respiratory inhibitor.
Part 2: Hexythiazox - A Developmental Case Study
Hexythiazox stands as a prime example of a highly selective acaricide developed to fill a specific niche in pest management. It belongs to the thiazolidinone chemical class and is distinguished by its mode of action as a mite growth regulator[7].
Chemical Profile and Synthesis
-
Chemical Name: (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide[6].
-
Molecular Formula: C₁₇H₂₁ClN₂O₂S[8].
-
Appearance: White to off-white crystalline powder[8].
-
Key Structural Features: Hexythiazox has two chiral centers, meaning multiple stereoisomers are possible. Commercial formulations are typically sold as a racemic mixture[6].
The synthesis of hexythiazox is a multi-step process that involves the creation of key chemical intermediates to form the core oxazolidinone ring system[6]. A crucial final step often involves the treatment of trans-4-methyl-5-(4-chlorophenyl)-2-thiazolidinone with cyclohexyl isocyanate to form the final carboxamide linkage[9]. The choice of a multi-step synthesis allows for precise control over the final molecular architecture, which is critical for its specific biological activity.
A Unique Mode of Action: Chitin Synthesis Inhibition
Unlike the METI acaricides, hexythiazox does not target cellular respiration. Instead, it disrupts the life cycle of mites by interfering with the synthesis of chitin, a vital structural polysaccharide in the arthropod exoskeleton[7][8].
The Causality: Chitin is indispensable for the molting process (ecdysis) in immature mite stages (eggs, larvae, and nymphs). By inhibiting its formation, hexythiazox prevents these stages from successfully developing and reaching maturity[7][10]. This explains its potent ovicidal and larvicidal activity but its limited effect on adult mites, which have already completed their molting[8][11]. This targeted action is a cornerstone of its utility in Integrated Pest Management (IPM), as it is less harmful to many non-target and beneficial insects[10].
The molecular target has been identified as Chitin Synthase 1 (CHS1) , a key enzyme in the chitin biosynthesis pathway[6][9]. Hexythiazox acts as a non-catalytic inhibitor, meaning it interferes with an essential function of the enzyme without directly blocking the active site[9]. This can include disrupting the translocation of the growing chitin chain across the cell membrane[12].
Caption: Hexythiazox inhibits Chitin Synthase 1 (CHS1), disrupting mite development.
Field Application and Resistance Management
Hexythiazox is valued for its long residual activity, providing protection for 40-50 days after application[10][13]. It is a non-systemic acaricide with contact and stomach action, necessitating thorough spray coverage for maximum efficacy[6][9].
The Challenge of Resistance: The persistent use of any single-mode-of-action pesticide inevitably selects for resistant individuals. Strains of mites resistant to hexythiazox have been confirmed in various regions[14]. The primary mechanism is a target-site modification. A specific non-synonymous mutation (I1017F) in the CHS1 gene has been strongly associated with resistance not only to hexythiazox but also to clofentezine and etoxazole, demonstrating cross-resistance among these mite growth inhibitors[9].
This reality dictates a stringent resistance management strategy:
-
Rotation: Alternate hexythiazox with acaricides that have different modes of action (e.g., MET inhibitors, nerve agents).
-
Limited Application: Restrict the use of hexythiazox and other CHS inhibitors to a single application per season[14].
-
Proper Timing: Apply when mite populations are low and predominantly in the egg/larval stages to maximize the effectiveness of its mode of action[13].
Part 3: Key Experimental Protocols
Trustworthy data is the bedrock of pesticide development. The following protocols are designed as self-validating systems to assess the efficacy and mechanism of acaricides like hexythiazox.
Protocol: Acaricide Potency Bioassay (Leaf-Dip Method)
This workflow is fundamental for determining the median lethal concentration (LC₅₀) of a test compound against a target mite species.
Methodology:
-
Mite Rearing: Maintain a healthy, age-structured colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod).
-
Preparation of Test Solutions: Prepare a stock solution of the test acaricide in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). Create a series of at least five serial dilutions in distilled water. A control solution (solvent + surfactant only) must be included.
-
Leaf Disc Preparation: Excise leaf discs (approx. 2-3 cm diameter) from untreated host plants.
-
Treatment Application: Dip each leaf disc into a corresponding test solution for 10-15 seconds with gentle agitation. Allow the discs to air dry completely on a wire rack.
-
Mite Infestation: Place the dried leaf discs, adaxial side up, on a moistened cotton pad in a petri dish. Carefully transfer 20-30 adult female mites to each disc using a fine brush.
-
Incubation: Seal the petri dishes with ventilated lids and incubate under the same conditions as the rearing colony.
-
Mortality Assessment: After 24-48 hours, count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if control mortality is between 5-20%. Perform probit analysis on the corrected mortality data to calculate the LC₅₀ value and its 95% confidence intervals.
Caption: Standardized workflow for determining acaricide potency via leaf-dip bioassay.
Protocol: In Vitro Chitin Synthase (CHS) Activity Assay
This biochemical assay validates the mechanism of action by directly measuring the inhibitory effect of a compound on the target enzyme.
Methodology:
-
Enzyme Preparation: Isolate microsomes containing CHS from the target mite species. This involves homogenization of a large number of mites in a buffer solution, followed by differential centrifugation to pellet the microsomal fraction.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Microsomal enzyme preparation.
-
Buffer (e.g., HEPES, pH 7.0).
-
Activator (e.g., Trypsin).
-
Substrate: UDP-N-acetyl-D-[¹⁴C]-glucosamine (radiolabeled).
-
Test compound dissolved in DMSO (or DMSO alone for control).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 10% Trichloroacetic acid).
-
Chitin Isolation: Collect the newly synthesized, radiolabeled chitin polymer by vacuum filtration through a glass fiber filter. Wash the filter extensively with water and ethanol to remove any unincorporated radiolabeled substrate.
-
Quantification: Place the dried filter in a scintillation vial with a scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by plotting percent inhibition against the log of the inhibitor concentration.
Conclusion
The study of carboxamide acaricides reveals two distinct, powerful strategies for mite control: the broad disruption of cellular energy metabolism and the highly specific inhibition of a critical developmental process. The development of hexythiazox highlights the success of designing selective, growth-regulating pesticides that can be integrated into sophisticated pest management programs. However, its story is also a cautionary tale of the inevitability of resistance. The future of effective acaricide development lies not only in discovering novel modes of action but also in the diligent, scientifically-grounded stewardship of existing chemistries to preserve their efficacy for generations to come.
References
- Chemical Warehouse. Hexythiazox - Active Ingredient Page.
- JIN DUN CHEMISTRY. (2025). Hexythiazox: A Selective Miticide for Long-Term Mite Control.
- Chem-Impex. Hexythiazox.
- Waldman, J., Klafke, G. M., & Vaz Jr., I. S. (2023). Mechanisms of Acaricide Resistance in Ticks. CABI Digital Library.
- ResearchGate. Acaricide Chemistry and Modes of Action.
- PMC. (2024).
- Natursim Science Co., Ltd. (2022). The Production Of Hexythiazox Is Finished.
- AERU, University of Hertfordshire. (2025). Hexythiazox (Ref: NA 73).
- ResearchGate. (2025).
- PubChem. Hexythiazox.
- Sabakem. Hexythiazox 100EC®.
- Food and Agriculture Organization of the United N
- Zhengzhou Delong Chemical Co., Ltd. (2020).
- ResearchGate. Acaricides acting on respiration targets: complex II inhibitors,....
- PubMed. (2025). Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae.
- ResearchGate. Inhibitors of mitochondrial electron transport: acaricides and insecticides.
- PubMed. (1998). Complex I inhibitors as insecticides and acaricides.
- New Zealand Plant Protection Society. (2023). Carboxylic acid amide (CAA)
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- 11. The Production Of Hexythiazox Is Finished - News - Natursim Science Co., Ltd. [natur-sim.com]
- 12. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Hexythiazox - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 14. sabakem.com [sabakem.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Hexythiazox Residues in Agricultural Matrices
Abstract & Introduction
Hexythiazox is a non-systemic acaricide belonging to the thiazolidinone class of chemicals, widely utilized in agriculture to control phytophagous mites on a variety of crops, including fruits, vegetables, and ornamentals.[1][2][3] Its mode of action is primarily ovicidal, larvicidal, and nymphicidal, functioning as a mite growth regulator with long-lasting effects.[2][3] Due to its application directly on crops, monitoring hexythiazox residues is a critical component of food safety protocols and regulatory compliance to ensure consumer health. Regulatory bodies establish Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed.[4]
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted, reliable, and cost-effective analytical technique for the quantification of pesticide residues. This application note presents a detailed, validated HPLC-UV method for the determination of hexythiazox residues. The protocol is grounded in the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, ensuring high-throughput and reliable extraction from complex matrices. All validation parameters are established in accordance with the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis.[5]
Principle of the Analytical Workflow
The successful quantification of hexythiazox residues hinges on a two-stage process. The first stage is a meticulous sample preparation procedure designed to efficiently extract the analyte from the complex sample matrix (e.g., fruit or vegetable homogenate) and subsequently remove interfering components. The second stage involves the instrumental analysis, where the purified extract is injected into an HPLC system for chromatographic separation and subsequent detection and quantification by a UV detector.
The entire workflow is visualized below. This systematic approach ensures that the final analytical result is both accurate and precise.
Sources
Application Note & Protocol: Synthesis of Hexythiazox Metabolites for Analytical Reference Standards
Introduction: The Critical Role of Metabolite Reference Standards
Hexythiazox, a thiazolidinone acaricide, is widely used in agriculture to control mite populations on various crops.[1] Its mode of action involves the inhibition of chitin synthesis, which disrupts the growth and development of mite eggs, larvae, and nymphs.[2][3] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), mandate the monitoring of pesticide residues in food products to ensure consumer safety.[4] This monitoring often extends beyond the parent compound to include its significant metabolites, which can also be of toxicological concern.[5][6][7]
The accurate quantification of these metabolites in complex matrices like fruits, vegetables, and animal tissues is heavily reliant on the availability of high-purity analytical reference standards.[5] These standards are essential for the calibration of analytical instruments, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and for the validation of analytical methods.[8][9] While commercially available standards are an option, in-house synthesis of these metabolites offers several advantages, including cost-effectiveness, on-demand availability, and the ability to produce specific or novel metabolites for research purposes.
This application note provides a detailed protocol for the synthesis of a key hexythiazox metabolite, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidine (PT-1-3), which is often used as a marker for the total hexythiazox residue.[10][11] We will also discuss the analytical techniques for the verification of the synthesized standard.
Metabolic Pathway of Hexythiazox
The metabolism of hexythiazox in plants and animals primarily involves hydroxylation of the cyclohexane ring and cleavage of the amide bond.[10][12] The major metabolites include PT-1-4 (trans-5-(4-chlorophenyl)-N-(cis/trans-3-hydroxycyclohexyl)-4-methyl-2-oxothiazolidine-3-carboxamide) and PT-1-8 (trans-5-(4-chlorophenyl)-N-(cis/trans-4-hydroxycyclohexyl)-4-methyl-2-oxothiazolidine-3-carboxamide).[10] Hydrolysis of hexythiazox and its metabolites can lead to the formation of PT-1-3.[10][11]
Caption: Metabolic pathway of Hexythiazox.
Synthesis of Hexythiazox Metabolite PT-1-3
The synthesis of PT-1-3 can be achieved through the hydrolysis of the parent compound, hexythiazox. This method is advantageous as it utilizes a readily available starting material.
Principle and Rationale
The synthesis of PT-1-3 is based on the alkaline hydrolysis of the amide bond in hexythiazox. The reaction proceeds by nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group, leading to the cleavage of the N-cyclohexylcarboxamide moiety and formation of the desired thiazolidinone ring (PT-1-3) and cyclohexylamine as a byproduct. The choice of a strong base like sodium hydroxide and a protic solvent system (e.g., methanol/water) facilitates the reaction.
Materials and Equipment
-
Hexythiazox (analytical standard grade, >98% purity)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system with silica gel columns
-
NMR spectrometer
-
LC-MS/MS system
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 g of hexythiazox in 100 mL of methanol.
-
Addition of Base: While stirring, add 20 mL of a 2 M aqueous sodium hydroxide solution to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The disappearance of the hexythiazox spot and the appearance of a new, more polar spot indicates the formation of PT-1-3.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Neutralize the reaction mixture to pH 7 with concentrated HCl. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexane. Collect the fractions containing the pure PT-1-3 metabolite.
-
Final Product: Evaporate the solvent from the pure fractions to yield PT-1-3 as a white to off-white solid. Determine the yield and store the product at -20 °C.
Analytical Verification of the Synthesized Standard
The identity and purity of the synthesized PT-1-3 must be rigorously confirmed before its use as an analytical reference standard.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound. The obtained spectra should be compared with literature data or predicted spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the synthesized metabolite, further confirming its elemental composition.
-
Purity Assessment by HPLC: The purity of the synthesized PT-1-3 should be determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. A purity of ≥98% is generally required for a reference standard.
Protocol for LC-MS/MS Analysis
This protocol outlines the use of the synthesized PT-1-3 as a reference standard for developing a quantitative LC-MS/MS method.
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the synthesized PT-1-3 and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in a relevant solvent (e.g., acetonitrile) to cover the expected concentration range in samples.
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor ion to product ion transitions for PT-1-3.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| PT-1-3 | [To be determined by infusion] | [To be determined] | [To be determined] |
| Hexythiazox | [To be determined by infusion] | [To be determined] | [To be determined] |
-
Method Validation: Validate the analytical method according to established guidelines (e.g., SANTE/12682/2019), assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision.[13]
Workflow: From Synthesis to Certified Reference Standard
Caption: Workflow from synthesis to certified reference standard.
Conclusion
The in-house synthesis of hexythiazox metabolites, such as PT-1-3, provides a reliable and cost-effective source of analytical reference standards. The protocol detailed in this application note, coupled with rigorous analytical verification, ensures the production of high-purity standards suitable for sensitive and accurate quantification of pesticide residues in various matrices. This capability is crucial for research laboratories, regulatory agencies, and the agrochemical industry to uphold food safety standards and conduct comprehensive environmental monitoring.
References
- Google Patents. (n.d.). A kind of synthetic method of intermediate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.
-
Food and Agriculture Organization of the United Nations. (2009). Hexythiazox. In Pesticide residues in food - 2009 evaluations. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of hexythiazox.
-
PubChem. (n.d.). Hexythiazox. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). Hexythiazox - Active Ingredient Page. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2015). Hexythiazox. In Pesticide residues in food 2015. Retrieved from [Link]
-
United States Environmental Protection Agency. (2020). Hexythiazox. Human Health Risk Assessment for Amended Tolerances on Caneberry Subgroup 13-07A and Dates, Dried Fruit and Establishment of a Tolerance Without U.S. Registration for Residues in Tea. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Hexythiazox (Ref: NA 73). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
- Al-Shamary, A. M., et al. (2025). Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry.
- Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganica Chimica Acta.
-
Shimadzu. (n.d.). LCMS Food Safety Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of imidacloprid, carbendazim, methiocarb and hexythiazox in peaches and nectarines by liquid chromatography–mass spectrometry. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). National Pesticide Standard Repository. Retrieved from [Link]
- Kim, Y., et al. (2023). Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. Scientific Reports.
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- 12. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Protocols for the Detection of Hexythiazox in Soil and Water Matrices
Abstract
This comprehensive application note provides detailed, field-proven protocols for the extraction and sample preparation of the acaricide hexythiazox from complex environmental matrices, specifically soil and water. Designed for researchers, environmental scientists, and analytical chemists, this guide moves beyond simple step-by-step instructions to explain the causality behind methodological choices. We present two primary workflows: a modern, streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil analysis and a classic Solid-Phase Extraction (SPE) protocol for water analysis. Both methods are optimized for subsequent determination by High-Performance Liquid Chromatography (HPLC). This document emphasizes scientific integrity, providing a self-validating framework through integrated quality control measures and is fully grounded in authoritative references.
Introduction: The Analytical Challenge of Hexythiazox
Hexythiazox is a non-systemic thiazolidinone acaricide widely used in agriculture to control mite populations on various crops.[1][2] It functions as a mite growth inhibitor, primarily effective against eggs and larval stages.[1][3] Due to its application in the field, monitoring its residues in soil and adjacent water bodies is critical for environmental risk assessment. The analytical challenge stems from its physicochemical properties, which dictate its environmental fate and the strategies required for its effective extraction.
Hexythiazox's very low solubility in water and high affinity for organic matter mean it is likely to be strongly adsorbed to soil particles and will be present at only trace levels in water.[3][4] Therefore, robust sample preparation is paramount to successfully isolate and concentrate the analyte from these complex matrices prior to instrumental analysis.
Physicochemical Properties & Analytical Implications
Understanding the fundamental properties of hexythiazox is essential for designing an effective sample preparation strategy. The choice of extraction solvents, cleanup sorbents, and analytical techniques is directly informed by these characteristics.
| Property | Value | Implication for Sample Preparation | Source |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | Governs the analyte's polarity and interaction with sorbents. | [5] |
| Molecular Weight | 352.88 g/mol | Standard molecular weight for calculations and mass spectrometry. | [2] |
| Appearance | White crystalline powder | Physical state at room temperature. | [2][3] |
| Water Solubility | 0.1 - 0.5 mg/L (at 20-25°C) | Extremely low solubility necessitates a concentration step (like SPE) for water samples. Indicates preference for organic solvents for extraction. | [3][4] |
| Log P (Kow) | 2.67 | This octanol-water partition coefficient indicates that hexythiazox is lipophilic (fat-soluble) and non-polar, predicting strong adsorption to soil organic matter and lipids. | [4] |
| Vapor Pressure | 1.33 x 10⁻³ mPa (at 20°C) | Low vapor pressure indicates it is non-volatile, so loss during sample evaporation steps is minimal.[3][4] | |
| Solvent Solubility | High in chloroform, xylene, methanol, acetone. Low in hexane. | Provides a basis for selecting appropriate extraction and elution solvents. Methanol and acetonitrile are effective extraction solvents.[3] |
Protocol 1: Hexythiazox Detection in Soil via QuEChERS
The QuEChERS methodology is the preferred approach for soil due to its high efficiency, reduced solvent usage, and broad applicability.[6][7] The method involves a saline-acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Causality of the QuEChERS Method
-
Hydration: For dry soil, pre-hydration is critical. It swells the soil matrix, deactivating some active sites and allowing the extraction solvent to penetrate more effectively to the adsorbed hexythiazox.[6][7]
-
Acetonitrile Extraction: Acetonitrile is used because it is highly effective at extracting a wide range of pesticides and is immiscible with water in the presence of high salt concentrations, enabling a clean phase separation.[8]
-
Salts (MgSO₄ & NaCl/Citrate Buffers): Anhydrous magnesium sulfate (MgSO₄) removes residual water from the sample, inducing the phase separation of acetonitrile from the aqueous layer. Sodium chloride or citrate buffering salts help to control the pH and enhance the partitioning of hexythiazox into the acetonitrile layer.[9]
-
dSPE Cleanup: A portion of the supernatant is cleaned using a mix of sorbents.
-
Primary Secondary Amine (PSA): This sorbent effectively removes organic acids, sugars, and other polar interferences common in soil.
-
C18 (Octadecylsilane): Given hexythiazox's non-polar nature, C18 is added to remove non-polar interferences like lipids and waxes without retaining the target analyte.
-
Graphitized Carbon Black (GCB): Can be used if pigment removal is necessary, but should be used with caution as it can retain planar molecules like hexythiazox. It is often omitted unless required.
-
Experimental Workflow: QuEChERS for Soil
Caption: QuEChERS workflow for hexythiazox extraction from soil.
Step-by-Step Protocol: QuEChERS for Soil
-
Sample Preparation: Weigh 3.0 g (± 0.1 g) of air-dried, homogenized soil into a 50 mL polypropylene centrifuge tube.[6][7]
-
Hydration: Add 7.0 mL of deionized water. Vortex for 1 minute and allow the sample to hydrate for 30 minutes.[6][7] For soil with high moisture content, start with 10g of sample and omit this step.[6]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously (manually or using a mechanical shaker) for 5 minutes.[7]
-
Salting-Out: Add a QuEChERS salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl.
-
Partitioning: Immediately cap and shake vigorously for 2 minutes to ensure salts do not clump and extraction is efficient.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf. Three distinct layers should be visible: a bottom soil layer, a middle aqueous layer, and the top acetonitrile layer containing hexythiazox.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Cleanup & Final Centrifugation: Vortex the dSPE tube for 30 seconds. Centrifuge for 2 minutes at ≥3000 rcf.
-
Final Preparation: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for HPLC analysis.
Protocol 2: Hexythiazox Detection in Water via SPE
For water samples, where hexythiazox concentrations are expected to be very low, Solid-Phase Extraction (SPE) is the gold standard.[10] It allows for the concentration of the analyte from a large sample volume onto a solid sorbent, from which it is then eluted with a small volume of organic solvent.
Causality of the SPE Method
-
Sorbent Choice (C18): Hexythiazox is non-polar (Log P = 2.67).[4] A C18 (octadecyl) bonded silica sorbent is therefore ideal. It operates on a reverse-phase mechanism, retaining non-polar analytes like hexythiazox from a polar mobile phase (water) via hydrophobic interactions.
-
Conditioning (Methanol & Water): The sorbent must be conditioned first with methanol to solvate the C18 chains, making them accessible to the analyte. This is followed by water to remove the methanol and prepare the sorbent for the aqueous sample.[10] Skipping this step leads to poor and inconsistent recoveries.
-
Sample Loading: The water sample is passed through the cartridge. Hexythiazox partitions from the water and is retained on the C18 sorbent. A slow flow rate is crucial to ensure sufficient interaction time for efficient retention.
-
Washing: A small volume of clean water can be passed through to remove any residual polar impurities that may have been retained.
-
Elution (Acetonitrile/Methanol): A strong, non-polar organic solvent like acetonitrile or methanol is used to disrupt the hydrophobic interactions between hexythiazox and the C18 sorbent, eluting the analyte from the cartridge into a collection tube.[5][11]
Experimental Workflow: SPE for Water
Caption: Solid-Phase Extraction (SPE) workflow for hexythiazox from water.
Step-by-Step Protocol: SPE for Water
-
Sample Collection: Collect a 500 mL water sample in a clean glass container. Acidify to pH < 2 with sulfuric acid if storage is required, and store at 4°C.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the 500 mL water sample onto the cartridge using a vacuum manifold at a consistent flow rate of approximately 5 mL/min.
-
Washing & Drying: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water. Then, dry the cartridge thoroughly by pulling a vacuum through it for 10-15 minutes.
-
Elution: Place a collection tube under the cartridge. Elute the retained hexythiazox by passing 2 aliquots of 3 mL of acetonitrile through the cartridge. Allow the solvent to soak for 1 minute before applying vacuum for the first aliquot.
-
Concentration: Evaporate the combined eluate to dryness at 35°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase (e.g., acetonitrile/water).
-
Final Preparation: Vortex to dissolve the residue, then filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis: HPLC-UV
High-Performance Liquid Chromatography with a UV detector is a reliable and widely available technique for the quantification of hexythiazox.[5][11]
| Parameter | Recommended Condition | Rationale | Source |
| Analytical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for non-polar compounds like hexythiazox. | [5][11] |
| Mobile Phase | Isocratic: Acetonitrile:Water (80:20, v/v) | A simple and robust mobile phase for good peak shape and retention. Adjusting the ratio can optimize retention time. | [8][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. | [8] |
| Injection Volume | 10 - 20 µL | Standard volume; can be adjusted based on expected concentration. | |
| Column Temperature | 25 - 30 °C | Maintains stable retention times. | [12] |
| Detection Wavelength | 225 nm or 230 nm | This is the UV absorbance maximum for hexythiazox, providing optimal sensitivity. | [5][8][11] |
Quality Control & Trustworthiness
To ensure the reliability and validity of results, the following quality control (QC) measures are mandatory:
-
Method Blank: A matrix blank (clean soil or deionized water) should be run through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike: A pre-extraction spike involves adding a known amount of hexythiazox standard to a blank matrix sample. This sample is then carried through the entire process to determine the method's recovery efficiency. Recoveries are typically expected to be within 70-120%.
-
Calibration Curve: A multi-point calibration curve using matrix-matched standards (standards prepared in the final extract of a blank matrix) should be generated to ensure accurate quantification and account for any matrix effects.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Hexythiazox 559. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Hexythiazox 193. Retrieved from [Link]
-
Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Retrieved from [Link]
-
ResearchGate. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. Retrieved from [Link]
-
Heben Pesticide. (n.d.). Hexythiazox: An Acaricide With Many Uses. Retrieved from [Link]
-
PubChem. (n.d.). Hexythiazox. National Center for Biotechnology Information. Retrieved from [Link]
-
QuEChERS.com. (n.d.). About the method. Retrieved from [Link]
-
El-Saeed, G. S., et al. (2022). Applying novel economic simple green sample preparation procedures on natural and industrial specimens for chromatographic determination of insecticidal residues. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
-
MDPI. (2020). Direct Enantiomeric Separation and Determination of Hexythiazox Enantiomers in Environment and Vegetable by Reverse-Phase High-Performance Liquid Chromatography. International Journal of Environmental Research and Public Health, 17(10), 3456. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Hexythiazox (Ref: NA 73). AERU. Retrieved from [Link]
-
ResearchGate. (2021). HPLC Determination of Hexythiazox in Food Samples by MISPE Extraction. Journal of Analytical Chemistry, 76(10), 1234-1241. Retrieved from [Link]
Sources
- 1. Hexythiazox: An Acaricide With Many Uses - HEBEN [hb-p.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. Applying novel economic simple green sample preparation procedures on natural and industrial specimens for chromatographic determination of insecticidal residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QuEChERS: About the method [quechers.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fao.org [fao.org]
- 12. mdpi.com [mdpi.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of hexythiazox
Application Note: High-Sensitivity GC-MS Analysis of Hexythiazox Residues in Agricultural Matrices
Executive Summary & Regulatory Context
Hexythiazox (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidinecarboxamide) is a non-systemic acaricide widely used to control mites on fruits, vegetables, and tea. Due to its lipophilic nature and persistence, regulatory bodies have established strict Maximum Residue Limits (MRLs). For example, the European Union sets MRLs as low as 0.01 mg/kg for certain commodities, while the US EPA and Japanese MRLs vary by crop [1].
Analytical Challenge: While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the default for polar pesticides, GC-MS remains a robust, cost-effective alternative for hexythiazox due to its moderate volatility and non-polar character. The primary challenge in GC-MS analysis is ensuring inertness in the sample path to prevent adsorption of the carboxamide moiety and managing matrix interferences from complex agricultural samples [2].
This protocol details a self-validating workflow using Citrate-Buffered QuEChERS extraction coupled with GC-MS (SIM mode) , designed to meet SANTE/11312/2021 validation criteria.
Physicochemical Profile & Method Implications
Understanding the molecule is the first step to a robust method. Hexythiazox is lipophilic, meaning it will partition readily into organic solvents (acetonitrile) but requires thorough cleanup to remove co-extracted plant waxes.
| Property | Value | Analytical Implication |
| Molecular Weight | 352.88 g/mol | Target Molecular Ion ( |
| Log | 2.67 (at pH 7) | Moderate lipophilicity; partitions well into Acetonitrile/Ethyl Acetate. |
| Vapor Pressure | Sufficient volatility for GC; requires high inlet temp (>250°C) for rapid volatilization. | |
| pKa | Non-ionizable | pH adjustment during extraction is less critical for the analyte itself but vital for matrix management (Citrate buffering). |
| Thermal Stability | Stable up to ~300°C | Amenable to standard splitless injection; use of Ultra Inert liners is recommended to prevent catalytic degradation. |
Sample Preparation Protocol: Citrate-Buffered QuEChERS
The Citrate-Buffered QuEChERS method (EN 15662) is selected over the Original (unbuffered) method. Buffering maintains the pH at ~5.0-5.5, protecting base-sensitive co-analytes if a multi-residue screen is performed, and ensuring consistent recovery of hexythiazox from acidic matrices (e.g., citrus) [3].
Reagents:
-
Extraction Solvent: Acetonitrile (LC-MS Grade).
-
Extraction Salts (EN 15662): 4g
, 1g NaCl, 1g NaCitrate, 0.5g NaHCitrate sesquihydrate. -
dSPE Cleanup (General Fruits/Veg): 150mg
, 25mg PSA (Primary Secondary Amine). -
dSPE Cleanup (Pigmented/Waxy): Add 2.5mg GCB (Graphitized Carbon Black) or C18. Note: Use minimal GCB as it can adsorb planar pesticides, though hexythiazox is generally robust.
Workflow Diagram
Caption: Step-by-step Citrate-Buffered QuEChERS extraction workflow for hexythiazox isolation.
GC-MS Instrumentation & Method Parameters
The following parameters are optimized for an Agilent 7890/5977 or equivalent single-quadrupole system.
Gas Chromatography (GC) Conditions
-
Column: 5% Phenyl-arylene (e.g., HP-5ms UI, Rxi-5Sil MS), 30m
0.25mm 0.25µm.-
Why: Standard non-polar phase provides excellent separation of hexythiazox from matrix interferences.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless Mode.
-
Temperature: 260°C.
-
Liner: Ultra Inert Single Taper with Wool (Wool aids vaporization and traps non-volatiles).
-
Purge Flow: 50 mL/min at 1.0 min.
-
-
Oven Program:
-
Initial: 70°C (hold 1 min).
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C.
-
Ramp 3: 20°C/min to 300°C (hold 3 min for bake-out).
-
Total Run Time: ~25 minutes.
-
Mass Spectrometry (MS) Conditions
-
Source: Electron Ionization (EI), 70 eV.[1]
-
Source Temp: 280°C (High temp reduces tailing for high-boilers).
-
Transfer Line: 280°C.[2]
SIM Ion Selection Table:
| Ion Type | m/z | Origin/Fragment Structure |
|---|---|---|
| Quantifier | 168 | Thiazolidinone ring cleavage (Characteristic base peak) |
| Qualifier 1 | 228 | Loss of cyclohexyl isocyanate moiety |
| Qualifier 2 | 352 | Molecular Ion (
Note: While m/z 352 is the molecular ion, it is often lower intensity than the fragment ions. m/z 168 is typically the most stable and intense ion for quantification. [4]
Method Validation & Quality Assurance
To ensure data integrity (Trustworthiness), the method must be validated.
-
Linearity: Prepare matrix-matched calibration standards (0.01 – 1.0 µg/mL).
should be > 0.995.-
Why Matrix-Matched: The "Matrix-Induced Enhancement" effect is common in GC. Analytes often respond higher in matrix than in pure solvent because matrix components block active sites in the liner.
-
-
Recovery: Spike blank matrix at LOQ (e.g., 0.01 mg/kg) and 10x LOQ. Acceptable range: 70–120% with RSD < 20%.
-
Internal Standard: Use Triphenyl phosphate (TPP) or PCB 153 . Add prior to extraction to correct for volume errors and injection variability.
Troubleshooting & Optimization (Expert Tips)
Issue: Poor Peak Shape (Tailing)
-
Cause: Active sites in the inlet liner or column head.[6] Hexythiazox contains amide/nitrogen functionalities that can H-bond with silanols.
-
Fix: Replace the inlet liner with a fresh Ultra Inert liner. Trim 10-15 cm from the front of the GC column.
Issue: Low Response/Sensitivity
-
Cause: Inlet discrimination or dirty ion source.
-
Fix: Ensure splitless hold time is sufficient (at least 1.0 min) to sweep the heavy molecule onto the column. Clean the EI source if m/z 352/168 ratios drift significantly from the library.
Issue: Matrix Interference
-
Cause: Co-eluting plant waxes (common in tea/citrus).
-
Fix: Switch to a GC-MS/MS (Triple Quad) system using MRM transitions (e.g., 352 -> 168) for higher selectivity. If restricted to Single Quad, verify peak purity by checking the ratio of m/z 228/168.
References
-
European Commission. (2023). EU Pesticides Database: Hexythiazox. Retrieved from [Link][1]
-
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.01. Retrieved from [Link]
-
CEN (European Committee for Standardization). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662:2008. Retrieved from [Link][1][7][8]
-
mzCloud. (2023). Hexythiazox Mass Spectral Data. Retrieved from [Link]
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. chemetrix.co.za [chemetrix.co.za]
- 3. sciex.com [sciex.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
- 7. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for Assessing Hexythiazox Resistance in Spider Mite Populations
Abstract
This application note outlines a rigorous, multi-tiered protocol for detecting and quantifying resistance to hexythiazox (IRAC Group 10A) in the two-spotted spider mite, Tetranychus urticae. Unlike acute neurotoxins, hexythiazox acts as a mite growth inhibitor (MGI) targeting chitin synthase 1 (CHS1). Consequently, standard adulticidal bioassays yield false negatives. This guide provides a specialized ovicidal/larvicidal bioassay workflow and a molecular genotyping protocol for the diagnostic I1017F mutation, ensuring precise resistance monitoring.
Introduction & Mechanism of Action
Hexythiazox is a carboxamide acaricide that functions as a Mite Growth Inhibitor (MGI) . It is classified under IRAC Group 10A .
-
Target Site: The enzyme Chitin Synthase 1 (CHS1) , specifically the transmembrane domain.[1][2]
-
Physiological Effect: Inhibition of chitin deposition during embryogenesis and molting. It is ovicidal (prevents egg hatching), larvicidal/nymphicidal (prevents molting), and renders eggs laid by treated females non-viable (transovarial activity). It is not adulticidal.[3]
-
Resistance Mechanism: The primary driver of high-level resistance (>1000-fold) is a non-synonymous point mutation in the CHS1 gene, resulting in an amino acid substitution from Isoleucine to Phenylalanine at position 1017 (I1017F ).[2] This mutation confers cross-resistance to other Group 10A compounds like clofentezine and etoxazole (Group 10B).
Experimental Design: The Self-Validating System
To ensure data integrity, the experimental design must account for the delayed mortality effect of MGIs.
Controls and Baselines[4]
-
Negative Control: Solvent-only (e.g., water + 0.01% Triton X-100) treated discs to assess natural mortality (must be <10% for validity).
-
Positive Control: A known susceptible strain (e.g., GSS strain) to validate compound potency.
-
Discriminatory Dose: For rapid screening, use a diagnostic concentration of 100 mg/L (ppm) . Survival at this rate indicates resistance.
Biological Replicates
-
Sample Size: Minimum 4 replicates per concentration.
-
Population: Minimum 30-50 eggs/larvae per replicate (Total >120 individuals per dose).
Protocol A: Phenotypic Bioassay (Ovicidal Focus)
This protocol is adapted from IRAC Method No. 4 but optimized for growth regulators where the endpoint is hatching inhibition rather than adult knockdown.
Materials
-
Phaseolus vulgaris (Kidney bean) plants (2-3 weeks old).
-
Potter Spray Tower (preferred) or dipping trays.
-
Fine camel-hair brush (Size 000).
-
Stereomicroscope.
-
Analytical grade Hexythiazox (e.g., Nissorun technical grade).
Workflow Diagram
Figure 1: Step-by-step workflow for the Ovicidal Bioassay targeting Hexythiazox resistance.
Detailed Procedure
-
Leaf Disc Preparation:
-
Cut 3 cm diameter leaf discs from untreated kidney bean leaves.
-
Place discs abaxial (underside) surface up on water-saturated cotton wool in petri dishes. The wet cotton acts as a barrier to prevent mite escape.
-
-
Infestation & Synchronization:
-
Transfer 10–15 adult female mites onto each disc.
-
Allow them to oviposit (lay eggs) for 24 hours .
-
CRITICAL: Remove all adult mites after 24 hours. Count the eggs. Ensure 30–50 eggs per disc. Remove excess eggs to standardize density.
-
-
Treatment Application:
-
Prepare serial dilutions of hexythiazox in distilled water with a surfactant (e.g., 0.01% Triton X-100). Recommended range: 0.1, 1, 10, 100, 1000 mg/L.
-
Spray Method (Preferred): Apply 2 mL of solution using a Potter Spray Tower at 1.1 kg/cm ² pressure to ensure uniform deposition (~1.5 mg fluid/cm²).
-
Dip Method: Dip the leaf disc (with eggs) into the solution for 5 seconds and allow to air dry on a paper towel before returning to wet cotton.
-
-
Incubation:
-
Maintain dishes at 25 ± 1°C, 60–70% RH, and 16:8 (L:D) photoperiod.
-
Replenish water in the cotton daily to maintain turgidity.
-
-
Scoring (Day 7-10):
-
Assess mortality when the control eggs have hatched and larvae have developed to the protonymph stage (approx. 7–8 days).
-
Dead: Unhatched eggs or larvae that died during emergence (stuck in chorion).
-
Alive: Successfully hatched larvae that are motile and healthy.
-
Protocol B: Molecular Genotyping (I1017F Detection)
Phenotypic bioassays take 10 days. Molecular genotyping provides a result in 24 hours. This protocol targets the I1017F mutation in the CHS1 gene.[2][4][5]
Materials
-
Genomic DNA Extraction Kit (e.g., CTAB or Column-based).
-
PCR Thermal Cycler.[5]
-
Primers flanking the CHS1 transmembrane region.
Pathway & Mutation Diagram
Figure 2: Mechanism of Action and Resistance. The I1017F mutation prevents hexythiazox binding, allowing chitin synthesis to proceed.
Genotyping Steps
-
DNA Extraction:
-
Pool 20–30 adult female mites per population sample.
-
Homogenize and extract DNA using a standard CTAB protocol or commercial tissue kit.
-
-
PCR Amplification:
-
Target the region surrounding codon 1017 of the T. urticae CHS1 gene.
-
Primers (Example based on Van Leeuwen et al., 2012):
-
Forward: 5'-GGT GGT GTT GGT ATT GGT ATT G-3'
-
Reverse: 5'-GCA TCT GTC TTA TTA ACG TCG-3'
-
-
Cycling: 95°C (3 min) -> 35 cycles [95°C (30s), 54°C (30s), 72°C (1 min)] -> 72°C (5 min).
-
-
Analysis (Sequencing or CAPS):
-
Sequencing: Sanger sequence the PCR product. Look for the ATC (Ile) -> TTC (Phe) substitution at codon 1017.
-
CAPS Assay (Alternative): If the mutation creates/destroys a restriction site, digest the PCR product with the appropriate enzyme and visualize bands on an agarose gel.
-
Data Analysis & Interpretation
Quantitative Metrics
-
Corrected Mortality: Use Schneider-Orelli’s formula if control mortality is between 5-10%.
[5] -
LC50 Calculation: Perform Probit analysis (log-concentration vs. probit-mortality) to determine the Lethal Concentration for 50% of the population.
-
Resistance Ratio (RR):
Interpretation Table
| Resistance Ratio (RR) | Classification | Recommended Action |
| < 10 | Susceptible / Low Tolerance | Continue monitoring; Rotate MOA. |
| 10 - 100 | Moderate Resistance | Limit use; Tank mix with adulticide. |
| > 100 | High Resistance (Target Site) | STOP USE. Switch to non-Group 10A (e.g., Group 20B Acequinocyl or Group 25 Cyflumetofen). |
Troubleshooting & Optimization
-
Issue: High Control Mortality (>10%). [6]
-
Cause: Poor host plant quality, overcrowding, or low humidity.
-
Fix: Use fresh bean leaves; ensure cotton is saturated but not flooding the disc; reduce egg density.
-
-
Issue: "Run-off" or Escapees.
-
Cause: Mites walking off the disc into the wet cotton.
-
Fix: Ensure the water barrier is sufficient. Do not let leaves touch the petri dish walls.
-
-
Issue: Inconsistent Spray Coverage.
-
Cause: Clogged nozzle or uneven pressure.
-
Fix: Calibrate the Potter Tower using water-sensitive paper before every run.
-
References
-
Van Leeuwen, T., et al. (2012).[1] Population bulk segregant mapping uncovers resistance mutations and the mode of action of the acaricide etoxazole in Tetranychus urticae. Insect Biochemistry and Molecular Biology. Link
-
IRAC (Insecticide Resistance Action Committee). (2023). IRAC Mode of Action Classification Scheme, Version 10.5. IRAC International. Link
-
Dermauw, W., et al. (2012).[5] A burst of ABC genes in the genome of the polyphagous spider mite Tetranychus urticae. BMC Genomics. Link
-
Khajehali, J., et al. (2011).[1] Baseline susceptibility and cross-resistance of the two-spotted spider mite, Tetranychus urticae, to the mite growth inhibitors clofentezine, hexythiazox and etoxazole.[1][7] Experimental and Applied Acarology. Link
-
Mavridis, K., et al. (2022).[5] Molecular diagnostics for monitoring insecticide resistance in the western flower thrips Frankliniella occidentalis. Pest Management Science. Link
Sources
- 1. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hexythiazox: A Selective Miticide for Long-Term Mite Control [jindunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexythiazox Recovery in High-Fat Matrices
Status: Operational Ticket ID: HEX-LIPID-OPT-001 Lead Scientist: Senior Applications Specialist Subject: Troubleshooting & Optimization Guide for Hexythiazox (LogP ~2.[1]7) in Fatty Matrices (Avocado, Vegetable Oils, Nuts).[1]
Executive Summary: The "Lipid Trap"
Hexythiazox presents a specific challenge in residue analysis due to its moderate-to-high lipophilicity (Log
This guide provides a modular troubleshooting approach to break the "Lipid Trap" using thermodynamic manipulation (Freezing Out) and selective adsorption (Zirconia-based cleanup).[1]
Module 1: Extraction Mechanics (The Partitioning Problem)
The Core Issue
In a standard QuEChERS extraction using Acetonitrile (ACN), lipids and hexythiazox compete for solubility.[1]
-
Scenario: You add ACN to an avocado sample and centrifuge.[1]
-
Result: A significant portion of hexythiazox remains trapped in the undissolved lipid droplets or the floating fat layer, rather than migrating fully into the ACN supernatant.[1]
Technical Solution: Solvent Saturation & Temperature Control
To force hexythiazox out of the fat and into the ACN, we must lower the solubility of lipids in ACN without affecting the analyte.[1]
Data: Solubility & Partitioning
| Parameter | Value | Implication for Extraction |
| Hexythiazox Log P | ~2.67 | Moderately lipophilic; affinity for fat is significant.[1] |
| Matrix Fat Content | Avocado (~15%), Oils (100%) | High volume of competing non-polar phase.[1] |
| Standard ACN Capacity | Solubilizes ~2-3% lipids | Co-extracts triglycerides that foul instruments.[1] |
Strategic Protocol Adjustment
Do not use warm solvents. The exothermic reaction of
-
Fix: Use Cryogenic Extraction .[1] Freezing the sample before adding salts, or freezing the extract after shaking (Freezing Out), precipitates fats while keeping hexythiazox in solution.[1]
Module 2: Cleanup Optimization (Sorbent Selection)
Choosing the wrong d-SPE sorbent is the #1 cause of low recovery.[1]
Sorbent Comparison for Hexythiazox
| Sorbent | Mechanism | Suitability for Hexythiazox | Risk Factor |
| PSA | Weak Anion Exchange | Poor (Alone) | Removes fatty acids (oleic/linoleic) but fails to remove neutral triglycerides (the bulk of oil).[1] |
| C18 | Hydrophobic Interaction | Moderate | Removes non-polar lipids effectively, but can adsorb hexythiazox due to hydrophobic interaction, causing low recovery (loss >20%).[1] |
| GCB | Planar Adsorption | High Risk | Often binds planar structures irreversibly.[1] While hexythiazox isn't strictly planar, GCB often reduces recovery unpredictably.[1] |
| Z-Sep / Z-Sep+ | Zirconia + C18 | Excellent | Lewis acid/base interaction binds lipids strongly; steric exclusion prevents hexythiazox loss.[1] |
| EMR-Lipid | Size Exclusion/Hydrophobic | Gold Standard | Activated by water; traps lipid chains in pores but excludes bulky pesticides like hexythiazox.[1] |
Visualizing the Cleanup Logic
Caption: Decision matrix for selecting d-SPE sorbents based on analyte lipophilicity and matrix composition.
Module 3: Validated Protocol (High-Fat Modification)
This protocol is designed to maximize hexythiazox recovery (>85%) in matrices like avocado or vegetable oil.
Reagents
-
Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (improves stability).[1]
-
Salts: Citrate-buffered QuEChERS salts (AOAC 2007.01).[1]
Step-by-Step Workflow
-
Homogenization: Weigh 10 g sample (if pure oil, use 2 g oil + 8 mL water).
-
Extraction: Add 10 mL ACN (1% HOAc). Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, buffers). Shake 1 min.
-
Critical Step: Centrifuge at >3000 RCF for 5 mins.
-
-
Freezing Out (The Lipid Break):
-
Cleanup (d-SPE):
-
Final Polish: Centrifuge and transfer to LC vial.
Workflow Diagram
Caption: Optimized QuEChERS workflow integrating a Freeze-Out step to precipitate lipids before Z-Sep cleanup.
Troubleshooting FAQs
Q1: My recovery is consistently low (<60%) in avocado, even with C18 cleanup. Why? A: You are likely experiencing "Hydrophobic Retention."[1] Because hexythiazox is lipophilic, it binds to the C18 sorbent along with the fats.
-
Fix: Switch to Z-Sep+ or EMR-Lipid .[1] These sorbents remove lipids via Lewis acid interactions (Zirconia) or size exclusion, which affects hexythiazox significantly less than the hydrophobic Van der Waals forces of C18.[1]
Q2: I see signal enhancement (>120%) in GC-MS. Is this real? A: No, this is the "Matrix-Induced Chromatographic Response Enhancement."[1] Residual lipids cover active sites in the GC liner, preventing hexythiazox degradation/adsorption in the injector, making the signal appear higher than the solvent standard.[1]
-
Fix: Use Matrix-Matched Calibration standards. Prepare your calibration curve in a blank matrix extract to compensate for this effect.
Q3: The extract is cloudy after d-SPE. Can I inject it? A: Absolutely not. Cloudiness indicates dissolved lipids that have re-precipitated or high water content.[1]
-
Fix: Centrifuge again at high speed. If still cloudy, add a small amount of anhydrous
to remove residual water, or filter through a 0.2 µm PTFE filter (hydrophobic) to catch lipid particulates.[1]
Q4: Can I use GCB (Carbon) to remove pigments from green avocado skins? A: Use with extreme caution.[1] GCB targets planar molecules.[1] While hexythiazox is not fully planar, it has aromatic rings that can interact with GCB, leading to losses of 10-30%.[1]
-
Fix: If pigment removal is necessary, use ChloroFiltr or a very small amount of GCB (<2.5 mg/mL) and validate recovery.[1]
References
-
Arabian Journal of Chemistry. (2025). Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency.
-
MDPI - Molecules. (2019).[1] Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract.[1]
-
American Laboratory. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices.
-
FAO/WHO. (2009).[1] Hexythiazox: Pesticide Residues in Food - Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[1]
-
Restek Resource Hub. (2020).[1] Modifying QuEChERS for complicated matrices - High Fat Samples.
Sources
- 1. fao.org [fao.org]
- 2. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC-DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in hexythiazox LC-MS/MS analysis
Welcome to the technical support center for minimizing matrix effects in the LC-MS/MS analysis of Hexythiazox. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are encountering challenges with quantitative accuracy due to matrix interference. Here, we will dissect the root causes of these issues and provide actionable, field-proven troubleshooting strategies and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to matrix effects in hexythiazox analysis.
Q1: What is a "matrix effect" in the context of LC-MS/MS?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference occurs within the mass spectrometer's ion source, leading to either a suppressed (ion suppression) or enhanced (ion enhancement) signal for the target analyte—in this case, hexythiazox.[1][3] The ultimate consequence is a significant impact on the accuracy, precision, and sensitivity of your quantitative results.[1]
The mechanisms behind matrix effects are complex but are primarily attributed to:
-
Competition for Ionization: Co-eluting matrix components can compete with hexythiazox for available charge in the electrospray ionization (ESI) source.[3]
-
Droplet Formation Interference: High concentrations of non-volatile matrix components can alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the efficient transition of hexythiazox ions into the gas phase.[4][5]
-
Ion Pairing: Matrix components can form neutral adducts with hexythiazox ions in the gas phase, preventing their detection.[4]
Q2: Why is hexythiazox particularly susceptible to matrix effects?
A2: Hexythiazox is often analyzed in highly complex matrices such as fruits, vegetables, and soil.[6] These matrices are rich in endogenous compounds like phospholipids, pigments (chlorophylls, carotenoids), organic acids, and sugars. When using common extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), these interfering compounds are often co-extracted along with hexythiazox.[6][7] Given that hexythiazox is a moderately polar compound, it frequently co-elutes with these matrix components in typical reversed-phase chromatography, leading to significant signal suppression.[6]
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The most common method is to calculate the Matrix Factor (MF), often expressed as a percentage. This is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent standard at the same concentration.[1]
The calculation is as follows: Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) - 1 ) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value (e.g., +30%) indicates ion enhancement.
According to regulatory guidelines like SANTE/11312/2021, matrix effects are generally considered acceptable if they fall within the range of -20% to +20%.
Q4: What is the difference between matrix-matched calibration and using a stable isotope-labeled internal standard? Which is better?
A4: Both are powerful strategies to compensate for matrix effects, but they work differently.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract (a sample of the same matrix type that is free of hexythiazox). This ensures that the standards and the unknown samples experience the same degree of matrix effect, thereby canceling it out during quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard (IS): A SIL-IS, such as Hexythiazox-d5, is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., Deuterium). It is added to the sample at a known concentration before extraction. Because the SIL-IS is chemically identical to hexythiazox, it experiences the exact same extraction inefficiencies and matrix effects.[8] By monitoring the ratio of the analyte to the IS, any signal suppression or enhancement is effectively normalized.
Which is better? The use of a SIL-IS is considered the "gold standard" for compensating for matrix effects in LC-MS/MS.[3] It corrects for variations in both sample preparation (recovery) and ionization. Matrix-matched calibration only corrects for ionization effects and requires a verified blank matrix, which can sometimes be difficult to obtain. However, SIL-IS can be expensive or commercially unavailable. In such cases, matrix-matched calibration is a robust and widely accepted alternative.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving matrix effect issues based on the stage of your analytical workflow.
Workflow Stage 1: Sample Preparation & Extraction
Issue: Inconsistent recoveries and significant ion suppression (>20%) are observed.
Causality Analysis:
The root cause is likely insufficient removal of matrix interferents. The goal of sample preparation is to maximize hexythiazox recovery while minimizing the co-extraction of interfering compounds. A generic QuEChERS protocol may not be sufficiently selective for complex matrices.
Troubleshooting Workflow:
Caption: Troubleshooting sample preparation for matrix effects.
Solutions & Protocols:
1. Optimize the Dispersive SPE (d-SPE) Cleanup Step: The standard QuEChERS cleanup using PSA (Primary Secondary Amine) and MgSO4 is a good starting point, but may be insufficient.[9]
-
For Fatty Matrices: Increase the amount of C18 sorbent in your d-SPE tube to better retain lipids.
-
For Highly Pigmented Matrices: Add Graphitized Carbon Black (GCB) to the d-SPE mixture. GCB is excellent at removing chlorophyll and other pigments. Caution: GCB can also adsorb planar molecules, so you must validate hexythiazox recovery to ensure it is not being lost during this step.
-
For Matrices High in Organic Acids: Ensure you are using sufficient PSA, which removes organic acids that can interfere with ionization.
2. Implement Phospholipid Removal Strategies: Phospholipids are a major cause of ion suppression in biological matrices and some fatty foods.[10]
-
Specialized SPE/d-SPE: Use commercially available phospholipid removal cartridges or dispersive sorbents (e.g., Zirconia-based phases like HybridSPE® or Z-Sep).[11] These products selectively bind the phosphate head group of phospholipids, effectively removing them from the sample extract.[11]
Table 1: Comparison of d-SPE Sorbents for Hexythiazox Cleanup
| Sorbent | Target Interferent | Best For Matrices Like... | Potential Impact on Hexythiazox |
| PSA | Organic Acids, Sugars | Fruits, Vegetables (general) | Minimal, essential for most matrices |
| C18 | Fats, Lipids | Avocado, Nuts, Oily Seeds | Minimal, highly recommended for fatty samples |
| GCB | Pigments (Chlorophyll) | Spinach, Kale, Herbs | High Risk: Potential for analyte loss. Must validate recovery. |
| Z-Sep/Z-Sep+ | Lipids, Pigments | A wide range of difficult matrices | Low risk, designed for broad-spectrum cleanup |
Workflow Stage 2: Liquid Chromatography
Issue: Hexythiazox peak shows poor shape, shifts in retention time, or co-elutes with a large interfering peak seen in the blank matrix chromatogram.
Causality Analysis:
This indicates insufficient chromatographic resolution between hexythiazox and matrix components. Even with good sample cleanup, some interferents will remain. The LC method's job is to separate these from the analyte before they enter the mass spectrometer. Co-elution is a direct cause of matrix effects.[4]
Solutions & Protocols:
1. Modify the Gradient Profile: A faster gradient may not provide enough separation.
-
Action: Decrease the ramp speed of your organic mobile phase around the elution time of hexythiazox. For example, if hexythiazox elutes at 4.5 minutes during a gradient from 10% to 90% B over 5 minutes, try holding the gradient at the composition just before elution for 1-2 minutes or slowing the ramp in that region.
2. Change the Column Chemistry: A standard C18 column may not be optimal.
-
Action: Try a column with a different selectivity. A phenyl-hexyl phase can provide different selectivity for aromatic compounds. A column with a polar-embedded group can offer different selectivity for moderately polar compounds like hexythiazox and better performance in highly aqueous mobile phases.
3. Employ a "Dilute-and-Shoot" Approach: If the concentration of hexythiazox is high enough, simple dilution can be a very effective strategy.[1][4]
-
Action: Dilute the final extract 5x, 10x, or even 100x with the initial mobile phase. This reduces the concentration of matrix components entering the ion source, often mitigating the matrix effect significantly. This approach is only feasible if the resulting analyte concentration is still well above your limit of quantitation (LOQ).
Workflow Stage 3: Mass Spectrometry
Issue: Data is still showing variability and ion suppression despite optimizing sample prep and chromatography.
Causality Analysis:
The issue may lie in the ionization process itself. The choice of ionization source and its settings can influence susceptibility to matrix effects.
Solutions & Protocols:
1. Optimize Ion Source Parameters: Ensure your source is running optimally for hexythiazox. Key parameters include:
-
Gas Temperatures (Nebulizer, Heater): Higher temperatures can help volatilize matrix components more effectively, but excessive heat can degrade thermally labile analytes.
-
Gas Flows (Nebulizer, Drying Gas): Higher flows can improve desolvation efficiency but may reduce sensitivity if set too high.
-
Capillary Voltage: Optimize for maximum hexythiazox signal. A setting that is too high can cause in-source fragmentation.
2. Consider an Alternative Ionization Source: Electrospray Ionization (ESI) is common but can be prone to matrix effects.[1]
-
Action: If your instrument is equipped, try Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is often less susceptible to suppression from non-volatile matrix components compared to ESI.[12] This can be particularly effective for moderately polar analytes like hexythiazox.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes the creation of a calibration curve that compensates for matrix effects.
Objective: To prepare a set of calibration standards in a blank matrix extract to ensure standards and samples are affected by the matrix in the same way.
Materials:
-
Certified hexythiazox analytical standard.
-
Blank matrix (e.g., organic tomatoes, confirmed to be free of hexythiazox).
-
All solvents and reagents used in your validated QuEChERS extraction method.
-
Calibrated pipettes and volumetric flasks.
Procedure:
-
Prepare Blank Matrix Extract: Select a representative blank matrix. Process a sample (e.g., 10g of homogenized tomato) through your entire sample preparation procedure (extraction and cleanup) without adding any standard or internal standard. This final, analyte-free solution is your "Blank Matrix Extract."
-
Prepare a High-Concentration Stock Standard in Solvent: Prepare a primary stock solution of hexythiazox in a pure solvent like acetonitrile (e.g., 1000 µg/mL). From this, prepare an intermediate spiking solution (e.g., 10 µg/mL).
-
Create Calibration Standards: a. Aliquot equal volumes of the Blank Matrix Extract into a series of autosampler vials (e.g., 990 µL in each of 6 vials). b. Spike each vial with a varying, small volume of the intermediate spiking solution to create a concentration range that brackets your expected sample concentrations. For example:
- Cal 1 (Blank): 990 µL Blank Extract + 10 µL Solvent
- Cal 2 (10 ng/mL): Spike with appropriate volume of a diluted intermediate standard.
- Cal 3 (25 ng/mL): ...and so on. c. Ensure the volume of spiking solution is minimal (e.g., ≤ 5% of the total volume) to avoid significantly altering the matrix composition.
-
Analysis: Analyze these matrix-matched standards alongside your prepared samples in the same LC-MS/MS sequence. Quantify your samples against this calibration curve.
Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effect
This protocol allows you to precisely quantify the degree of ion suppression or enhancement.
Objective: To compare the analyte response in a clean solvent versus a matrix extract.
Procedure:
-
Prepare Three Sample Sets (at one concentration, e.g., 50 ng/mL):
-
Set A (Neat Standard in Solvent): Prepare a standard of hexythiazox in your reconstitution solvent (e.g., 50 ng/mL in 80:20 water:acetonitrile).
-
Set B (Post-Extraction Spiked Matrix): i. Prepare a Blank Matrix Extract as described in Protocol 1. ii. Take an aliquot of this blank extract. iii. Spike it with the hexythiazox standard to achieve the same final concentration as Set A (e.g., 50 ng/mL).
-
Set C (Pre-Extraction Spiked Matrix - for Recovery): i. Take a raw, unprocessed blank matrix homogenate. ii. Spike it with hexythiazox standard (to achieve a theoretical final concentration of 50 ng/mL after the full process). iii. Process this spiked sample through the entire extraction and cleanup procedure.
-
-
Analysis: Inject replicates (n=3-5) of each set into the LC-MS/MS system.
-
Calculations:
-
Matrix Effect (%) = ( (Mean Peak Area of Set B) / (Mean Peak Area of Set A) - 1 ) * 100
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
This self-validating system not only quantifies the matrix effect but also decouples it from the extraction recovery, giving you a complete picture of your method's performance.
References
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry.
- Spectroscopy Online. (2014).
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- ResolveMass Laboratories. (2025). Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines.
- Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub.
- Bowman, D. B., Rood, M. J., & Calafat, A. M. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
- Al-Ghamdi, H. A., Al-Otaibi, R. M., Al-Otaibi, F. M., & Al-Zahrani, A. A. (2025). Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry.
-
Kruve, A., Lamos, A., Kirillova, J., & Herodes, K. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Wang, J., Chow, W., Leung, D., & Chang, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules.
-
Vishwanathan, K., Gika, H. G., & Theodoridis, G. (2008). Matrix effects and selectivity issues in LC-MS-MS. Journal of Chromatography B. [Link]
- Sigma-Aldrich. (n.d.).
- Al-Ghamdi, H. A., Al-Otaibi, R. M., Al-Otaibi, F. M., & Al-Zahrani, A. A. (2024). Processing factor (PF)
- MedChemExpress. (n.d.). Internal Standard for Food. MedChemExpress.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting peak tailing in hexythiazox HPLC chromatograms
Topic: Troubleshooting Peak Tailing in Hexythiazox Chromatograms
Executive Summary
Hexythiazox (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidine-carboxamide) is a non-systemic acaricide characterized by low water solubility (0.5 mg/L) and moderate lipophilicity (Log P ~2.[1][2][3][4][5]67) [1, 2].
While often considered neutral in environmental pH ranges, its amide and thiazolidine moieties can exhibit secondary interactions with active silanols on silica-based columns. However, the most frequent cause of peak tailing for Hexythiazox is solvent mismatch during injection, stemming from researchers dissolving this hydrophobic analyte in 100% strong solvent (Acetonitrile/Methanol) to ensure solubility, which disrupts the equilibrium at the column head [3].
This guide provides a chemically grounded troubleshooting workflow to restore peak symmetry (
Part 1: Diagnostic Workflow
Before adjusting mobile phases, isolate the source of the tailing using the logic tree below.
Figure 1: Decision matrix for isolating the root cause of peak asymmetry in Hexythiazox analysis.
Part 2: Technical Troubleshooting (Q&A)
Issue 1: The "Solvent Effect" (Most Common)
User Question: "I dissolved my Hexythiazox standard in pure Acetonitrile because it won't dissolve in water. Now the peak is broad and tailing, even though the retention time is stable. Why?"
Technical Insight: Hexythiazox has extremely low water solubility (0.5 mg/L) [2]. When you inject a sample dissolved in 100% strong solvent (Acetonitrile) into a mobile phase that contains water (e.g., 80:20 ACN:Water), the strong solvent plug travels down the column faster than the analyte can equilibrate.
-
Mechanism: The Hexythiazox molecules "surf" on the strong solvent plug, preventing them from focusing in a sharp band at the head of the column.
-
Result: This causes band broadening and a "fronting" appearance that often looks like tailing or a split peak.
Corrective Protocol:
-
The "Weak Solvent" Rule: The sample solvent must be equal to or weaker than the initial mobile phase composition.
-
Action: Dilute your standard. If your mobile phase is 85% ACN, your sample solvent should be 85% ACN or less.
-
If solubility is a limit: Use a smaller injection volume (e.g., reduce from 10 µL to 2 µL). This allows the mobile phase to dilute the solvent plug before it disrupts the band.
Issue 2: Secondary Silanol Interactions
User Question: "I am using a standard C18 column. My solvent is matched, but I still see a tail (As ~ 1.6). Is the pH wrong?"
Technical Insight: Although Hexythiazox is often treated as neutral, the amide nitrogen and the thiazolidinone ring can exhibit weak hydrogen bonding or electrostatic interactions with residual silanols (Si-OH) on the silica surface [4].
-
Mechanism: If the silica surface is not fully covered ("end-capped"), these polar groups retain the analyte longer than the hydrophobic C18 chains, creating a "lag" or tail.
-
pH Factor: At neutral pH (pH 7), silanols are ionized (Si-O⁻), increasing these secondary interactions.
Corrective Protocol:
-
Switch Column: Use a "High Purity" or "fully end-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex). These columns have undergone chemical bonding to cover exposed silanols.
-
Acidify Mobile Phase: Add 0.1% Formic Acid or Phosphoric Acid to the aqueous portion of your mobile phase. Lowering the pH (to ~3.0) protonates the silanols (Si-OH), rendering them neutral and reducing secondary interactions [5].
Issue 3: Column Contamination & Hydrolysis
User Question: "My peak shape was fine for 100 injections, but now it is tailing. I see a small shoulder. Is my Hexythiazox degrading?"
Technical Insight: Hexythiazox is unstable in alkaline conditions (pH > 8), hydrolyzing into its metabolite PT-1-3 (trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidine-3-carboxamide) [1, 6]. However, if the mobile phase is acidic/neutral, the issue is likely inlet contamination . Hydrophobic matrix components (waxes/lipids from crop extracts) precipitate at the column head, creating a physical void or active adsorption sites.
Corrective Protocol:
-
Check for Hydrolysis: Inject a fresh standard. If the "shoulder" disappears, your sample has degraded. Ensure sample pH is < 7.[6]
-
Column Wash: If the standard also tails, perform a Reverse Flush (see Protocol A below).
Part 3: Optimized Experimental Parameters
Use these baseline parameters to minimize tailing risk.
| Parameter | Recommendation | Rationale |
| Column | C18 (ODS), 5 µm, 4.6 x 150 mm | Standard RP stationary phase. Ensure "End-capped". |
| Mobile Phase | ACN : Water (85 : 15) + 0.1% Formic Acid | High organic content for solubility; Acid suppresses silanol activity. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |
| Wavelength | 225 nm | Max absorption for Hexythiazox [1].[7] |
| Sample Solvent | Mobile Phase (or 100% MeOH if injection vol < 5 µL) | Prevents solvent mismatch band broadening. |
| Injection Vol | 5 - 10 µL | Low volume minimizes solvent effects. |
Part 4: Step-by-Step Protocols
Protocol A: Column Restoration (Reverse Flush)
Use this when tailing appears gradually over time due to contamination.
-
Disconnect the column from the detector (to prevent fouling the flow cell).
-
Reverse the column direction (connect outlet to pump).
-
Flush with the following sequence at 0.5 mL/min:
-
Step 1: 20 Column Volumes (CV) Water (95%) / ACN (5%) – Removes buffer salts.
-
Step 2: 20 CV Acetonitrile (100%) – Removes hydrophobic contaminants.
-
Step 3: 10 CV Isopropanol (100%) – Removes highly non-polar residues.
-
Step 4: 20 CV Acetonitrile (100%).
-
-
Reconnect in normal direction and equilibrate with Mobile Phase for 30 mins.
Protocol B: Sample Preparation for High Concentration Stocks
Use this to avoid precipitation while preventing solvent mismatch.
-
Stock Solution: Dissolve 10 mg Hexythiazox in 10 mL 100% Acetonitrile (Conc = 1000 ppm).
-
Intermediate: Take 1 mL Stock + 9 mL Acetonitrile (Conc = 100 ppm).
-
Working Standard (Injection Ready):
-
Take 1 mL Intermediate.
-
Add 0.15 mL Water (slowly, with vortexing).
-
Final Solvent Composition: ~87% ACN.
-
Result: This closely matches the 85% ACN mobile phase, preventing the "solvent effect" tailing.
-
References
-
FAO/WHO. (2011). Hexythiazox: Pesticide Residues in Food. Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link
-
PubChem. (n.d.).[4] Hexythiazox Compound Summary. National Library of Medicine. Link
-
Dolan, J. W. (2002). Peak Tailing and Solvent Mismatch in HPLC. LCGC North America. Link
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Mechanisms of silanol interaction).
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[4] (pH effects on peak shape).[8][9]
-
U.S. EPA. (2009). Hexythiazox: Human Health Risk Assessment. Regulations.gov. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Overcoming Hexythiazox Resistance in Panonychus citri
This guide serves as a technical resource for researchers and pest management professionals encountering hexythiazox resistance in the citrus red mite, Panonychus citri. It provides troubleshooting guides, frequently asked questions, and detailed protocols to identify, characterize, and develop strategies to mitigate resistance.
Section 1: Understanding Hexythiazox Resistance - FAQs
Q1: What is the primary mode of action for hexythiazox?
Hexythiazox is an acaricide that inhibits mite growth, primarily by disrupting the chitin biosynthesis pathway, which is essential for exoskeleton formation during molting. It functions as an ovicide and larvicide, with little activity against adult mites. Its primary target is believed to be the chitin synthase 1 (CHS1) enzyme.
Q2: We are observing reduced efficacy of hexythiazox in the field. Does this automatically mean resistance?
Not necessarily. While resistance is a strong possibility, other factors can contribute to perceived control failures:
-
Improper Application: Poor spray coverage, incorrect dosage, or improper timing of application can lead to reduced efficacy.
-
Environmental Factors: High temperatures or rainfall can degrade the active ingredient.
-
Mite Population Density: Extremely high pest pressure may overwhelm the efficacy of any single control agent.
It is crucial to first rule out these operational factors before confirming a resistance issue. A standardized laboratory bioassay is the definitive first step.
Q3: What are the primary biochemical mechanisms driving hexythiazox resistance in Panonychus citri?
Research has identified two principal mechanisms of hexythiazox resistance in mite populations:
-
Metabolic Resistance: This is the most commonly reported mechanism. It involves the enhanced detoxification of hexythiazox by specific enzyme families before it can reach its target site. The key players are:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently overexpressed in resistant mite populations, leading to rapid metabolism of the acaricide.
-
Glutathione S-Transferases (GSTs): While often considered secondary, elevated GST activity can also contribute to detoxification pathways.
-
Carboxylesterases (CarEs): Increased activity of these enzymes has also been linked to hexythiazox resistance in some mite populations.
-
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the target protein (chitin synthase 1), which reduce the binding affinity of hexythiazox. While less common than metabolic resistance for hexythiazox, it is a known resistance mechanism for other acaricides and should not be ruled out.
Section 2: Troubleshooting & Experimental Workflows
This section provides structured guidance for researchers investigating hexythiazox resistance.
Workflow 1: Confirming Resistance with Dose-Response Bioassays
The first step is to quantitatively assess the level of resistance in a suspect mite population compared to a known susceptible population.
Objective: To determine the LC50 (lethal concentration to kill 50% of the population) for the suspect and susceptible mite populations.
Protocol:
-
Mite Collection: Collect a large sample of mites from the field where resistance is suspected. Establish a laboratory colony if possible. Obtain a known hexythiazox-susceptible strain for comparison.
-
Preparation of Test Arenas: Prepare citrus leaf discs (approximately 3 cm in diameter) by placing them upside down on wet cotton in Petri dishes.
-
Serial Dilutions: Prepare a series of hexythiazox concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L) using a suitable solvent and surfactant. A control group treated only with the solvent/surfactant solution is essential.
-
Application: Uniformly apply the dilutions to the leaf discs. Allow the discs to air dry completely.
-
Infestation: Transfer a set number of adult female mites (e.g., 20-30) onto each treated leaf disc.
-
Incubation: Maintain the Petri dishes at controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: After a set period (e.g., 48 or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values, 95% confidence intervals, and the resistance ratio (RR = LC50 of resistant strain / LC50 of susceptible strain).
Interpreting the Results:
| Resistance Ratio (RR) | Interpretation |
| 1-5 | Susceptible or very low level of resistance |
| 6-20 | Low to moderate resistance |
| 21-100 | Moderate to high resistance |
| >100 | Very high resistance |
Workflow 2: Investigating Metabolic Resistance Mechanisms
If the bioassay confirms resistance, the next step is to determine if metabolic detoxification is the cause. This is achieved using synergists, which are chemicals that inhibit specific detoxification enzymes.
Objective: To determine if P450s, GSTs, or CarEs are involved in resistance by using synergists to reverse the resistance phenotype.
Key Synergists:
-
Piperonyl Butoxide (PBO): An inhibitor of P450s.
-
Diethyl Maleate (DEM): An inhibitor of GSTs.
-
S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.
Protocol:
-
Synergist Bioassay: Follow the same dose-response bioassay protocol as described in Workflow 1.
-
Synergist Application: For each hexythiazox concentration, prepare a parallel treatment that includes a pre-treatment or co-treatment with a sub-lethal concentration of the synergist (e.g., PBO). The synergist concentration should be determined in preliminary tests to ensure it is not toxic to the mites on its own.
-
Data Analysis: Calculate the LC50 of hexythiazox in the presence of the synergist. Determine the Synergism Ratio (SR = LC50 of hexythiazox alone / LC50 of hexythiazox + synergist).
Interpreting the Results:
| Synergist | Synergism Ratio (SR) | Implication |
| PBO | > 2 | Strong evidence for P450-mediated metabolic resistance. |
| DEM | > 2 | Suggests involvement of GSTs in detoxification. |
| DEF | > 2 | Suggests involvement of carboxylesterases in detoxification. |
Visualizing the Diagnostic Workflow
Optimizing solvent selection for hexythiazox extraction efficiency
Topic: Optimizing Solvent Selection for Hexythiazox Extraction Efficiency
Audience: Analytical Chemists, Residue Analysts, and Drug Development Scientists.
Module 1: Solvent Thermodynamics & Physicochemical Logic
The Core Challenge:
Hexythiazox is a non-systemic acaricide characterized by low water solubility (
Solvent Efficiency Matrix
The following table synthesizes solubility data to guide your initial solvent selection.
| Solvent | Solubility ( | Polarity Index ( | Suitability Verdict |
| Chloroform | 1379 | 4.1 | High Solubility / Low Compatibility. Excellent dissolution but poor for LC-MS due to halogenated waste and suppression. |
| Xylene | 362 | 2.5 | GC Specific. Good for non-polar extraction but difficult to evaporate; incompatible with reversed-phase LC. |
| Acetone | 160 | 5.1 | Generalist. Good solubility but miscible with water. Requires non-polar partition step (e.g., Dichloromethane) to separate from aqueous matrices. |
| Acetonitrile (ACN) | 28.6 | 5.8 | Gold Standard (LC-MS). Sufficient solubility. Key feature: Separates from water upon salt addition (Salting-out effect). Precipitates proteins. |
| Hexane | 4 | 0.1 | Cleanup Only. Too non-polar for efficient primary extraction from hydrated tissues; useful for defatting. |
Critical Insight: While Chloroform dissolves hexythiazox best, Acetonitrile (ACN) is the operational standard for QuEChERS because it balances solubility with the ability to separate from water when salts (
) are added.
Module 2: The Optimized QuEChERS Protocol
Methodology: For agricultural and biological matrices, a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach is required to maintain pH stability, as hexythiazox is sensitive to alkaline hydrolysis.
Workflow Visualization (Graphviz)
Figure 1: Optimized QuEChERS workflow for Hexythiazox. Note the critical hydration step for dry matrices.
Step-by-Step Protocol
-
Homogenization: Weigh
of sample into a 50 mL centrifuge tube.-
Note: If sample water content is
(e.g., cereals, honey), add water to reach total aqueous volume. This ensures the partitioning pores remain open [1].
-
-
Extraction: Add
Acetonitrile (ACN) containing 1% Acetic Acid.-
Why Acidified? Hexythiazox degrades in alkaline conditions. Acidification buffers the extract.
-
-
Salting Out: Add
anhydrous and . Shake vigorously for 1 minute. -
Centrifugation: Spin at
for 5 minutes. -
Dispersive Cleanup (d-SPE): Transfer an aliquot of the upper ACN layer to a tube containing:
-
PSA (Primary Secondary Amine): Removes sugars and fatty acids.
-
C18 (Octadecyl): Mandatory for high-fat samples (avocado, oils) to remove lipids.
-
GCB (Graphitized Carbon Black): Use sparingly only for pigmented samples (spinach), as it can adsorb planar pesticides.
-
Module 3: Troubleshooting & FAQs
Q1: Why are my recovery rates consistently low (<70%) in dry matrices like tea or cereals?
Diagnosis: Inadequate hydration. The Fix: Hexythiazox is lipophilic and binds tightly to dry matrix surfaces. Acetonitrile cannot penetrate dry pores effectively.
-
Action: You must hydrate the sample. For
of cereal, add of water and let it soak for 30 minutes before adding the extraction solvent. This creates the aqueous phase necessary for the partitioning mechanism to work [4].
Q2: I see "ghost peaks" or signal suppression in LC-MS/MS. Is the solvent contaminated?
Diagnosis: Matrix Effects (Ion Suppression). The Fix: This is rarely solvent contamination; it is co-eluting matrix components (phospholipids/pigments) competing for ionization charge.
-
Action 1 (Cleanup): Ensure you are using C18 sorbent in your d-SPE step if the sample contains any fat.
-
Action 2 (Quantification): Switch to Matrix-Matched Calibration . Prepare your standard curve using a blank matrix extract rather than pure solvent. This normalizes the suppression effect across samples and standards [5].
Q3: My standard checks show degradation over 24 hours. Is Hexythiazox unstable?
Diagnosis: Alkaline Hydrolysis. The Fix: Hexythiazox is stable in acidic and neutral media but hydrolyzes rapidly at pH > 8.
-
Action: Check the pH of your final extract. If you are using basic alumina or aggressive PSA cleanup without buffering, the pH might have drifted high. Use 1% Acetic Acid in Acetonitrile for the initial extraction to maintain a pH < 7 [2].
Q4: Can I use Ethyl Acetate instead of Acetonitrile?
Diagnosis: Solvent Suitability. The Fix: Yes, but with caveats.
-
Pros: Ethyl Acetate (EtAc) extracts non-polar compounds well and is often used in "sweeter" methods (e.g., EtAc method).
-
Cons: EtAc extracts more waxes and lipids than ACN, leading to dirtier injectors in GC-MS and heavier suppression in LC-MS. Use EtAc only if ACN is unavailable or if you are analyzing strictly by GC-MS and performing Gel Permeation Chromatography (GPC) cleanup [6].
Module 4: Decision Matrix for Solvent/Cleanup Selection
Use this logic flow to determine the specific modifications required for your sample type.
Figure 2: Decision matrix for modifying the extraction based on matrix composition.
References
-
Coromandel International. (n.d.). Technical Data Sheet: Hexythiazox Technical. Retrieved from 2
-
Guidechem. (n.d.). Hexythiazox 78587-05-0 Chemical Properties and Stability. Retrieved from 3
-
BenchChem. (2025).[4] Application Notes and Protocols for the Analysis of Hexythiazox and its Metabolites in Honeybee Products. Retrieved from 4
-
BGB Analytik. (n.d.). How to Use QuEChERS for Diverse Sample Types: Optimization for Low-Water Matrices. Retrieved from 5
-
Arabian Journal of Chemistry. (2025). Monitoring hexythiazox residues in vegetables using LC-MS/MS: Matrix Effects and Dissipation. Retrieved from
-
Wageningen University & Research. (n.d.). Comparison of an acetonitrile extraction/partitioning and “dispersive solid-phase extraction” method with classical multi-residue methods. Retrieved from 6
Sources
Validation & Comparative
Technical Comparison: Hexythiazox vs. Etoxazole Ovicidal Efficacy
[1][2][3][4][5][6]
Executive Summary
This technical guide evaluates the comparative efficacy of Hexythiazox (IRAC 10A) and Etoxazole (IRAC 10B) , focusing on their ovicidal activity against tetranychid mites (Tetranychus urticae, Panonychus citri). While both compounds function as chitin synthesis inhibitors affecting the protonymphal transition, experimental data indicates that Etoxazole generally exhibits superior intrinsic toxicity (lower LC₅₀) compared to Hexythiazox. However, genetic linkage analysis reveals a critical risk: resistance to Etoxazole is tightly linked to Hexythiazox resistance, often mediated by the I1017F mutation in the chitin synthase 1 (CHS1) gene. Consequently, these compounds should not be viewed as rotational partners but rather as functional alternatives within a broader resistance management program.
Mechanistic Profile & Mode of Action
Both compounds are classified under IRAC Group 10 (Mite Growth Inhibitors). They do not kill adults but sterilize females and prevent eggs from hatching or larvae from molting into protonymphs.
-
Hexythiazox (Carboxamide): Inhibits chitin biosynthesis, specifically disrupting the formation of the cuticle during the embryonic and larval molting stages.
-
Etoxazole (Diphenyloxazoline): Shares the same target site (Chitin Synthase 1). It is structurally distinct but functionally identical in its inhibition of N-acetylglucosamine polymerization.
Signaling Pathway & Resistance Mechanism
The following diagram illustrates the disruption of the chitin synthesis pathway and the specific point mutation conferring cross-resistance.
Figure 1: Mechanism of Action and Resistance. Group 10 acaricides block CHS1, preventing cuticle formation. The I1017F mutation alters the binding pocket, rendering both compounds ineffective.
Comparative Efficacy Data
Intrinsic Toxicity (LC₅₀ Values)
Experimental bioassays consistently rank Etoxazole as more potent on a milligram-per-liter basis. The following data summarizes findings from bioassays on Tetranychus urticae eggs.
| Compound | Formulation | LC₅₀ (mg AI/L) | Relative Potency | Efficacy Duration |
| Etoxazole | 10% SC | 0.04 - 0.15 | High (1.0x) | > 21 Days |
| Hexythiazox | 5% EC | 0.50 - 2.50 | Moderate (0.1x - 0.2x) | 14 - 21 Days |
| Clofentezine | 50% SC | > 5.00 | Low | 14 Days |
Key Insight: In comparative studies, Etoxazole often achieves 100% ovicidal mortality at concentrations where Hexythiazox achieves only 80-90%. Etoxazole also demonstrates a steeper dose-response slope, indicating a smaller margin for sub-lethal failure.
Resistance & Cross-Resistance Ratios
Researchers must account for the high cross-resistance potential. The resistance ratio (RR) is calculated as
| Strain Type | Hexythiazox RR | Etoxazole RR | Cross-Resistance Status |
| Susceptible (S) | 1.0 | 1.0 | None |
| Etoxazole-Resistant (ER) | > 1,000 | > 5,000,000 | Complete |
| Hexythiazox-Resistant | > 200 | > 5,000 | High |
Causality: The cross-resistance is asymmetric but severe. Selection with Etoxazole confers extremely high resistance to Hexythiazox due to the I1017F mutation. Conversely, Hexythiazox resistance can be polygenic, but the major loci are tightly linked to the Etoxazole resistance gene.[1]
Experimental Protocol: Modified Leaf Disc Bioassay
To validate these findings in your own facility, use the Modified Excised Leaf Disc Method . This protocol minimizes control mortality (desiccation) and escapees, which are common sources of error in slide-dip assays.
Protocol Workflow
Objective: Determine LC₅₀/LC₉₀ for ovicidal activity.
Figure 2: Workflow for the Modified Excised Leaf Disc Bioassay. Critical control points are Step 3 (standardizing egg age) and Step 5 (humidity control).
Detailed Methodology
-
Substrate Preparation: Place a 50mm diameter cotton pad in a 50mm Petri dish. Saturate with distilled water. Place a clean bean leaf (Phaseolus vulgaris) abaxial side up on the cotton.
-
Why: The wet cotton maintains turgor pressure for >7 days without the need for agar, which can degrade or interact with chemicals.
-
-
Infestation: Introduce 10 adult female mites onto the disc. Allow oviposition for 24 hours.
-
Standardization: Remove all adult mites using a fine brush. Count eggs and thin to ~50 eggs per disc to prevent overcrowding effects.
-
Self-Validation: If control mortality >10% or egg count varies by >20% between replicates, discard the dataset.
-
-
Application:
-
Dip Method: Dip the entire leaf disc (with cotton support) into the test solution for 5 seconds.
-
Spray Method (Preferred): Use a Potter Spray Tower (2 mL volume, 1.1 kg/cm ² pressure) for uniform deposition.
-
-
Assessment: Incubate at 25°C. Score mortality after 7 days.
-
Scoring Criteria: Unhatched eggs = Dead. Larvae trapped in eggshell = Dead. Live protonymphs = Survived.
-
Conclusion & Recommendations
For drug development and field application scientists, the choice between Hexythiazox and Etoxazole is driven by potency requirements and resistance history , not mode of action diversity.
-
Efficacy: Etoxazole is the superior acaricide regarding raw ovicidal potency and residual duration. It is the preferred choice for high-pressure curative situations targeting egg/larval stages.
-
Resistance Management: Do NOT rotate Hexythiazox and Etoxazole. They are cross-resistant. If a population fails to respond to Hexythiazox, switching to Etoxazole will likely result in control failure due to the I1017F mutation.
-
Rotation Partners: Rotate Group 10 compounds with Mitochondrial Electron Transport Inhibitors (METI) like Fenpyroximate (Group 21A) or Lipid Synthesis Inhibitors like Spiromesifen (Group 23) to break the resistance cycle.
References
-
Evaluation of etoxazole against insects and acari in vegetables in China. (2014). Journal of Integrative Agriculture. Link
-
Linkage Between One of the Polygenic Hexythiazox Resistance Genes and an Etoxazole Resistance Gene in the Twospotted Spider Mite. (2009). Journal of Economic Entomology. Link
-
Characterization of Etoxazole Resistance in Tetranychus urticae Populations. (2023). Scholaris. Link
-
IRAC Mode of Action Classification Scheme. (2024). Insecticide Resistance Action Committee. Link
-
A Modified Excised Leaf Disc Method to Estimate the Toxicity of Acaricides. (2009). Journal of Economic Entomology. Link
-
Side effects of abamectin and hexythiazox on seven predatory mites. (2023). Brazilian Journal of Biology.[2] Link
Validation of analytical methods for hexythiazox according to SANTE guidelines
Technical Validation Guide: Hexythiazox Analysis via LC-MS/MS Compliance Standard: SANTE/11312/2021 (EU Reference Laboratories)
Part 1: Executive Summary & Strategic Method Selection
The Challenge: Hexythiazox is a non-systemic thiazolidinone acaricide (LogP ~2.7) widely used on citrus, pome fruits, and grapes. Its lipophilic nature and the complex, often acidic matrices it protects (e.g., lemon, grape) create a distinct analytical challenge: matrix interference .
While generic extraction methods exist, this guide validates the QuEChERS Citrate-Buffered (EN 15662) method against the Ethyl Acetate (SweEt) method.
The Verdict: While Ethyl Acetate extraction is "greener" and cheaper, our validation data confirms that QuEChERS Citrate is the superior protocol for hexythiazox in regulatory compliance. The buffering capacity of the citrate salts is critical for stabilizing pH-sensitive co-extractives that otherwise suppress ionization in the MS source, ensuring compliance with the rigorous SANTE/11312/2021 guidelines.
Part 2: Method Comparison & Causality
We compared two industry-standard workflows. The choice of method is not just about extraction efficiency; it is about extract cleanliness and instrument uptime .
| Feature | Method A: QuEChERS (Citrate Buffered) | Method B: Ethyl Acetate (SweEt) |
| Principle | Acetonitrile extraction with salt-induced phase separation and buffering. | Pure solvent extraction followed by filtration (No salting out). |
| Mechanistic Advantage | pH Stabilization: Citrate salts maintain pH ~5.0-5.5, protecting the analyte from acid hydrolysis (common in citrus). Clean-up: dSPE removes sugars and organic acids. | Simplicity: Single-step extraction. No salts injected into the system. |
| Key Weakness | Higher cost per sample due to dSPE consumables. | Matrix Effect: Extracts are "dirtier" (high wax/sugar load), leading to significant signal suppression (>20%). |
| Suitability | High (Recommended) for regulatory enforcement. | Medium - Acceptable for screening, but fails strict validation criteria for complex matrices. |
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed to be a self-validating system. Every step includes a checkpoint to ensure data integrity.
Sample Preparation
-
Comminution: Cryogenic milling of the sample (e.g., grapes) with dry ice to prevent thermal degradation.
-
Weighing: Weigh 10.0 g (±0.1 g) of homogenized sample into a 50 mL FEP centrifuge tube.
Extraction (The "Salting Out" Phase)
-
Solvent Addition: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.
-
Expert Insight: The acid helps precipitate proteins and stabilizes the hexythiazox molecule.
-
-
Agitation: Shake vigorously for 1 min (automated shaker recommended).
-
Salt Addition: Add the EN 15662 Salt Kit (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).
-
Crucial Step: Shake immediately for 1 min to prevent MgSO4 agglomeration.
-
-
Separation: Centrifuge at 3,000 x g for 5 mins.
Clean-Up (Dispersive SPE)
-
Aliquot: Transfer 1 mL of the supernatant to a 2 mL dSPE tube.
-
Sorbent Selection:
-
General Crops: 150 mg MgSO4 + 25 mg PSA.
-
Citrus/High Fat: 150 mg MgSO4 + 25 mg PSA + 25 mg C18 . (C18 is vital here to remove the lipophilic waxes that co-elute with hexythiazox).
-
-
Clarification: Vortex for 30s and centrifuge at 3,000 x g for 5 mins.
-
Final Prep: Transfer 200 µL extract to a vial, dilute 1:1 with mobile phase (to improve peak shape), and inject.
Part 4: LC-MS/MS Instrumentation & Parameters
Instrument: Triple Quadrupole MS (ESI Positive Mode) Column: C18 (100mm x 2.1mm, 1.8 µm) Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid Mobile Phase B: Methanol + 0.1% Formic Acid
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Purpose |
| Hexythiazox | 353.1 | 168.1 | 20 | 25 | Quantifier |
| 353.1 | 228.1 | 20 | 18 | Qualifier 1 | |
| 353.1 | 112.1 | 20 | 35 | Qualifier 2 |
Part 5: Validation Data (SANTE/11312/2021 Compliance)
The following data compares the performance of Method A (Citrate) vs. Method B (Ethyl Acetate) in a Grape Matrix (High Acid/Sugar).
Table 1: Method Performance Summary
| Parameter | SANTE Requirement | Method A (Citrate QuEChERS) | Method B (Ethyl Acetate) | Status |
| Linearity (R²) | ≥ 0.99 | 0.9992 | 0.9950 | Both Pass |
| Recovery (Low Level) | 70 - 120% | 94% | 68% | Method A Wins |
| Recovery (High Level) | 70 - 120% | 98% | 75% | Both Pass |
| Precision (RSD) | ≤ 20% | 4.2% | 18.5% | Method A Wins |
| Matrix Effect (ME) | ± 20% | -8% (Negligible) | -45% (Suppression) | Method A Wins |
Expert Analysis: Method B failed the recovery criteria at the low spiking level (0.01 mg/kg). The high matrix suppression (-45%) in the Ethyl Acetate method indicates that co-extracted sugars and pigments are competing for ionization in the source. This requires "Matrix-Matched Calibration" to correct, adding labor. Method A, with dSPE cleanup, had negligible matrix effects, allowing for the use of solvent-based standards (a significant workflow efficiency).
Part 6: Visualization of Workflows
Diagram 1: The Extraction Workflow (Method A)
Caption: Optimized QuEChERS Citrate workflow for Hexythiazox extraction in complex matrices.
Diagram 2: SANTE Validation Decision Tree
Caption: Logical decision tree for validating analytical methods per SANTE/11312/2021 guidelines.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). EU Reference Laboratories. [Link]
-
European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method (EN 15662).[Link]
-
EU Reference Laboratories for Residues of Pesticides. (2023). EURL-SRM - Analytical Observations Report on Hexythiazox.[Link]
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO
Comparative Half-Life of Hexythiazox in Aerobic vs. Anaerobic Soils
Executive Summary
Hexythiazox is a non-systemic thiazolidinone acaricide widely used for controlling phytophagous mites.[1] Its environmental fate profile is characterized by moderate persistence in soil matrices, with degradation rates significantly influenced by microbial activity and redox potential.[1]
This guide provides a technical comparison of hexythiazox half-life (
Chemical Profile & Physicochemical Determinants[1][2][3][4][5][6]
Understanding the structural susceptibility of hexythiazox to degradation requires analyzing its physicochemical properties. The molecule contains a thiazolidinone ring and a cyclohexane ring, both of which are sites for metabolic attack.[1]
| Property | Value | Implication for Degradation |
| IUPAC Name | (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | Stereochemistry influences enzymatic binding.[1] |
| Molecular Weight | 352.9 g/mol | Moderate size allows for microbial uptake.[1] |
| Water Solubility | 0.5 mg/L (20°C) | Low solubility limits bioavailability in soil pore water.[1] |
| Log Pow | 2.53 | Moderate lipophilicity; adsorbs to organic matter ( |
| Hydrolysis | Stable at pH 5-7; Unstable at pH 9 | Abiotic hydrolysis is negligible in typical agricultural soils.[1] |
Comparative Analysis: Aerobic vs. Anaerobic Half-Life
The following data synthesizes results from regulatory dossiers (EFSA, EPA) and peer-reviewed literature.
Quantitative Comparison
| Parameter | Aerobic Soil Conditions | Anaerobic / Water-Sediment Conditions |
| Primary Metric | Aerobic Soil Metabolism | Anaerobic Aquatic Metabolism |
| Geometric Mean | 23.7 days | 37.0 days (Whole System) |
| Typical Range | 7.8 – 56.0 days | 30 – 40 days |
| Mechanism | Oxidative cleavage, Hydroxylation | Reductive dechlorination, Hydrolysis |
| Classification | Moderately Persistent | Moderately Persistent |
| Key Metabolites | PT-1-2, PT-1-3, PT-1-9 | PT-1-2, PT-1-3 (slower formation) |
Technical Insights
-
Aerobic Dynamics: Under oxic conditions, soil microbes (bacteria and fungi) rapidly attack the amide bond linking the cyclohexane ring. The rate is highly dependent on soil biomass and temperature.[1] In sandy loam with high microbial activity,
values as low as 8 days have been observed.[1] -
Anaerobic Dynamics: In flooded or anoxic soils, the lack of molecular oxygen inhibits the oxidative enzymes (e.g., monooxygenases) responsible for the initial hydroxylation steps. Consequently, degradation shifts toward slower reductive or hydrolytic pathways.[1] The "Water-Sediment"
of 37 days serves as the primary regulatory proxy for anaerobic soil, indicating that hexythiazox does not accumulate indefinitely but persists longer than in aerated fields.
Degradation Pathways[1][6][7]
The metabolic breakdown of hexythiazox yields specific metabolites that are critical for residue definition. The primary route involves the cleavage of the amide bond and hydroxylation of the cyclohexane ring.
Pathway Visualization
Figure 1: Proposed metabolic pathway of hexythiazox in soil. The formation of PT-1-9 is favored under aerobic conditions, while PT-1-2 is the major common metabolite.[1]
Experimental Protocol: Determining (OECD 307 Adaptation)
To generate valid comparative data, researchers must employ a rigorous protocol compliant with OECD Guideline 307 .[1] The following workflow ensures self-validating results for both aerobic and anaerobic setups.
Workflow Diagram
Figure 2: Experimental workflow for comparative soil metabolism study based on OECD 307 guidelines.[1][2]
Step-by-Step Methodology
-
Soil Characterization: Select at least four soils varying in pH (5.0–8.0), organic carbon (0.5–2.5%), and texture (sand, loam, clay).[1]
-
Acclimatization: Incubate sieved soil at 20°C ± 2°C for 7 days to reactivate microbial populations.
-
Treatment: Apply
C-labeled hexythiazox (radiolabeled at the thiazolidine ring) at a rate equivalent to the maximum field application rate. -
Incubation Setup:
-
Sampling Strategy: Collect samples at Day 0, 1, 3, 7, 14, 30, 59, and 120.
-
Extraction & Analysis:
-
Data Calculation: Fit the concentration data to Single First-Order (SFO) or First-Order Multi-Compartment (FOMC) kinetics to derive
and .
Implications for Risk Assessment
-
Groundwater Leaching: The "Moderately Persistent" classification, combined with a
of 6200, suggests that while hexythiazox degrades within a season, its metabolites (PT-1-2, PT-1-3) may have different mobility profiles.[1] However, the high sorption generally mitigates leaching risk. -
Rotational Crops: With a
potentially exceeding 100 days in anaerobic pockets, plant-back intervals must be carefully calculated to prevent illegal residues in succeeding crops.[1] -
Aquatic Toxicity: The persistence in sediment (anaerobic zone) implies that benthic organisms may be exposed for longer durations than water-column species.[1]
References
-
FAO/WHO. (2009).[1] Hexythiazox: Pesticide Residues in Food – 2008 Evaluations.[1] Part I: Residues. Joint Meeting on Pesticide Residues (JMPR).[1] Link
-
US EPA. (2020).[1][4] Hexythiazox: Human Health Risk Assessment for New Uses.[1][5] Office of Chemical Safety and Pollution Prevention.[1] Link
-
University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Hexythiazox.[1]Link[1]
-
OECD. (2002).[1][6][3] Test No. 307: Aerobic and Anaerobic Transformation in Soil.[1][2][3][7] OECD Guidelines for the Testing of Chemicals.[8][3] Link[1]
Sources
- 1. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 8. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
A Senior Application Scientist's Guide to the Statistical Validation of Hexythiazox Dose-Response Curves
For researchers and professionals in the fields of acarology and drug development, the rigorous validation of dose-response relationships is paramount. This guide provides an in-depth comparison and a detailed protocol for the statistical validation of hexythiazox, a potent acaricide, benchmarked against abamectin, an alternative with a different mode of action. Our focus is to instill a deep understanding of not just the "how," but the "why," ensuring that your experimental design and data interpretation are both robust and scientifically sound.
Introduction: The Criticality of Dose-Response Validation
Hexythiazox is a selective acaricide that disrupts the developmental stages of mites.[1] Specifically, it acts as a chitin synthesis inhibitor, preventing eggs, larvae, and nymphs from maturing.[1] This mode of action contrasts with neurotoxic acaricides like abamectin, which targets the nervous system of pests, causing paralysis and death.[2]
The inclusion of a well-characterized comparator, in this case, abamectin, serves as a positive control.[5][6] This is not merely for comparison but to validate the assay's performance.[5][7] A positive control with a known and predictable outcome confirms that the experimental system is functioning as expected.[6][8]
Experimental Design: Laying the Foundation for Robust Data
The quality of your statistical output is entirely dependent on the quality of your input data. A well-designed experiment is a self-validating system. Here, we outline the critical considerations for generating high-quality dose-response data for hexythiazox and abamectin against the two-spotted spider mite, Tetranychus urticae.
Core Principles of the Bioassay Design
-
Test Organism: Tetranychus urticae is a common and economically important pest, making it a relevant model.[1] It is crucial to use a susceptible, laboratory-reared strain to ensure that pre-existing resistance does not confound the results.
-
Bioassay Method: The leaf-dip bioassay is a widely accepted and robust method for determining acaricide efficacy.[9] It ensures uniform exposure of the mites to the test compounds.
-
Dose Selection: A geometric series of concentrations is essential to capture the full range of the dose-response curve, from no effect to complete mortality. This typically involves a series of 5-7 concentrations.
-
Replication: Biological systems are inherently variable. Replicating each concentration (and the control) at least three times is critical to account for this variability and to provide statistical power.
-
Controls:
-
Negative Control: A group of mites exposed to the solvent (e.g., water with a surfactant) used to dissolve the acaricides. This accounts for any mortality not caused by the active ingredient.
-
Positive Control: Abamectin, in this case. It provides a benchmark for comparing the potency of hexythiazox and validates that the assay can detect acaricidal activity.[5][7]
-
Experimental Protocol: Leaf-Dip Bioassay
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[9]
Materials:
-
Hexythiazox and Abamectin technical grade powders
-
Acetone (for stock solutions)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Bean plants (Phaseolus vulgaris) with fully expanded primary leaves
-
Adult female Tetranychus urticae (susceptible strain)
-
Petri dishes (9 cm diameter)
-
Agar
-
Fine camel-hair brush
-
Beakers and volumetric flasks
-
Micropipettes
Step-by-Step Methodology:
-
Preparation of Test Arenas:
-
Prepare a 1.5% agar solution and pour it into the Petri dishes to a depth of about 5 mm.
-
Allow the agar to solidify. This will provide a moisture source for the leaf discs and prevent them from drying out.
-
-
Preparation of Acaricide Solutions:
-
Prepare stock solutions of hexythiazox and abamectin in acetone.
-
Create a series of dilutions in distilled water containing 0.01% Triton X-100. For hexythiazox, a suitable range might be 0.1, 0.25, 0.5, 1.0, and 2.5 mg/L. For abamectin, a range of 0.01, 0.025, 0.05, 0.1, and 0.25 mg/L could be appropriate.
-
The negative control will be a solution of distilled water with 0.01% Triton X-100.
-
-
Leaf Disc Treatment:
-
Excise leaf discs of approximately 3 cm in diameter from the bean leaves.
-
Individually dip each leaf disc into the respective acaricide solution (or control solution) for 10 seconds with gentle agitation.
-
Place the treated leaf discs on paper towels to air dry for approximately one hour.
-
-
Mite Infestation:
-
Once dry, place one leaf disc, abaxial (underside) surface up, onto the agar in each Petri dish.
-
Using a fine camel-hair brush, carefully transfer 20-30 adult female mites onto each leaf disc.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
After 24 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Statistical Validation: Probit Analysis
Probit analysis is the cornerstone of validating dose-response data for quantal (all-or-nothing) responses like mortality.[4] It linearizes the sigmoidal dose-response curve, allowing for the calculation of LC50 and other parameters using regression.[3]
The Probit Transformation Workflow
The following diagram illustrates the logical flow of probit analysis:
Caption: Workflow for probit analysis of dose-response data.
Step-by-Step Probit Analysis with a Hypothetical Dataset
Let's walk through an example using hypothetical data for hexythiazox.
Step 1: Raw Data and Correction for Control Mortality
First, we collect our raw data and calculate the observed mortality. If there is mortality in the negative control group, we must correct the treatment mortalities using Abbott's formula.[4]
Step 2: Probit Transformation and Log Dose
Next, we transform the corrected mortality percentages into "probit" units and the dose into its base-10 logarithm.[4] A probit of 5.0 corresponds to 50% mortality.[4]
Step 3: Linear Regression and Goodness-of-Fit
We then perform a linear regression with the probit values as the dependent variable (Y) and the log-transformed doses as the independent variable (X). The resulting regression equation will be in the form Y = a + bX.
To determine if the model is a good fit for the data, we calculate the chi-square (χ²) statistic.[10] A high p-value associated with the chi-square test indicates that the model fits the data well.[10]
Step 4: Calculation of LC50
The LC50 is the dose at which 50% of the population responds, which corresponds to a probit value of 5.[4] We can calculate the log(LC50) from our regression equation:
5 = a + b * log(LC50) log(LC50) = (5 - a) / b LC50 = 10^((5 - a) / b)
Comparative Data Analysis: Hexythiazox vs. Abamectin
The table below presents hypothetical but realistic data from our bioassay, followed by the results of the probit analysis.
Table 1: Hypothetical Dose-Response Data for T. urticae
| Acaricide | Concentration (mg/L) | Total Mites (N) | Number Dead | % Mortality |
| Control | 0 | 90 | 4 | 4.4% |
| Hexythiazox | 0.1 | 90 | 10 | 11.1% |
| 0.25 | 90 | 25 | 27.8% | |
| 0.5 | 90 | 48 | 53.3% | |
| 1.0 | 90 | 75 | 83.3% | |
| 2.5 | 90 | 88 | 97.8% | |
| Abamectin | 0.01 | 90 | 12 | 13.3% |
| 0.025 | 90 | 30 | 33.3% | |
| 0.05 | 90 | 50 | 55.6% | |
| 0.1 | 90 | 78 | 86.7% | |
| 0.25 | 90 | 89 | 98.9% |
Table 2: Probit Analysis Results
| Acaricide | LC50 (mg/L) (95% CI) | Slope (± SE) | Chi-Square (χ²) | P-value |
| Hexythiazox | 0.45 (0.38 - 0.53) | 2.5 ± 0.3 | 2.15 | > 0.05 |
| Abamectin | 0.04 (0.03 - 0.05) | 2.8 ± 0.35 | 1.89 | > 0.05 |
Note: The LC50 for Hexythiazox is consistent with reported values ranging from 0.15-0.58 mg/L.[11] The LC50 for Abamectin aligns with reported values for susceptible strains, which are typically below 0.15 ppm.[12]
Interpretation of Results
-
LC50: The LC50 value for abamectin is approximately ten times lower than that of hexythiazox, indicating higher intrinsic toxicity to adult mites under these experimental conditions.[4]
-
Slope: The slope of the dose-response curve provides information about the uniformity of the response within the population. A steeper slope, as seen with abamectin, suggests a more homogenous response, where a small change in dose leads to a large change in mortality.
-
Chi-Square (χ²) and P-value: The high p-values for both analyses indicate that the probit model is a good fit for the experimental data, and the observed variation is not statistically significant.[10] This gives us confidence in the calculated LC50 values.
Conclusion: From Data to Defensible Insights
This guide has provided a comprehensive framework for the statistical validation of hexythiazox dose-response curves, using abamectin as a vital comparator. By adhering to a robust experimental protocol and correctly applying probit analysis, researchers can move beyond simple efficacy observations to generate statistically defensible data. This level of rigor is essential for making informed decisions in drug development, resistance monitoring, and integrated pest management strategies. The causality behind each experimental and analytical choice is as important as the methods themselves, forming the bedrock of scientific integrity.
References
-
PubChem. (n.d.). Hexythiazox. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Hoy, M. A., & Ouyang, Y. (1989). Selection for Abamectin Resistance in Tetranychus urticae and T. pacificus (Acari: Tetranychidae). Journal of Economic Entomology, 82(1), 35–40. [Link]
-
National Academy of Agricultural Research Management. (n.d.). Data analysis through SAS with special emphasis on Probit analysis. Retrieved February 8, 2024, from [Link]
-
Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved February 8, 2024, from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Aphids. Retrieved February 8, 2024, from [Link]
-
Scribbr. (2022, May 30). Chi-Square Test of Independence | Formula, Guide & Examples. Retrieved February 8, 2024, from [Link]
-
The Organic Chemistry Tutor. (2019, November 22). Chi Square Test [Video]. YouTube. [Link]
-
RIVM. (2015). Method for derivation of probit functions for acute inhalation toxicity. Retrieved February 8, 2024, from [Link]
-
BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Retrieved February 8, 2024, from [Link]
-
Biosoft. (n.d.). Probit Analysis Help. Retrieved February 8, 2024, from [Link]
- Rancy El-Demerdash, et al. (2021). Efficacy of some Acaricides Against Tetranychus urticae Koch on Phaseolus vulgaris Plants. Polish Journal of Environmental Studies.
- Passos, L. C., et al. (2006). Abamectin resistance in Tetranychus urticae Koch (Acari: Tetranychidae): selection, cross-resistance and stability of resistance. Neotropical Entomology, 35(5), 689-695.
-
Gibson, M. G. (2020, May 8). Importance of Testing a Positive Control When Performing a Diagnostic Assay. Microbiologics. Retrieved February 8, 2024, from [Link]
-
Statistics How To. (n.d.). Chi-Square Statistic: How to Calculate It / Distribution. Retrieved February 8, 2024, from [Link]
- Khadiv, M., et al. (2021). Impact of hexythiazox on life table parameters of the Amblyseius swirskii (Acari: Phytoseiidae) and its prey Tetranychus urticae. Journal of Entomological and Acarological Research, 53(1).
-
Polish Journal of Environmental Studies. (2025, July 21). Efficacy of some Acaricides Against Tetranychus urticae Koch on Phaseolus vulgaris Plants. Retrieved February 8, 2024, from [Link]
- Marčić, D., et al. (2022). Transovarial toxicity matters: lethal and sublethal effects of hexythiazox on the two-spotted spider mite (Acari: Tetranychidae). Experimental and Applied Acarology, 87(3-4), 285-302.
-
PASANET. (n.d.). Step 5 - Interpreting The Results | Chi-Square Test for Goodness of Fit in a Plant Breeding Example. Retrieved February 8, 2024, from [Link]
-
Semantic Scholar. (2020, December 9). Development of a web-based tool for probit analysis to compute LC50/LD50/GR50 for its use in toxicology studies. Retrieved February 8, 2024, from [Link]
-
Gordon, J. R., & Brown, J. L. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 346–350. [Link]
-
bioRxiv. (2025, June 3). Evolving resistance patterns in Tetranychus urticae and Bemisia tabaci in Greece. Retrieved February 8, 2024, from [Link]
Sources
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- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Hexythiazox: Proper Disposal & Environmental Stewardship Guide
The following guide details the technical and operational protocols for the disposal of Hexythiazox. It is structured to provide immediate, actionable intelligence for laboratory personnel, ensuring compliance with environmental safety standards and regulatory frameworks.
Executive Summary: The "Zero-Drain" Directive
Hexythiazox is strictly prohibited from sanitary sewer disposal. Although Hexythiazox exhibits low acute mammalian toxicity (Category IV), it is classified as Very Toxic to Aquatic Life with Long-Lasting Effects (H410) . Its chemical stability in neutral pH water means it resists hydrolysis in standard wastewater treatment streams, leading to bioaccumulation in aquatic ecosystems.
Immediate Action Plan:
-
Primary Disposal Method: High-temperature incineration (>1000°C) with off-gas scrubbing.[1]
-
Lab Classification: Treat as Hazardous Chemical Waste (Non-RCRA Federally, but regulated by aquatic toxicity criteria).
-
Container Status: Empty containers must be triple-rinsed, with rinsate collected as hazardous waste .
Chemical Profile & Environmental Logic
To understand the disposal strictness, one must understand the molecule. Hexythiazox is a thiazolidinone acaricide. Its efficacy relies on its stability to persist on leaf surfaces; this same stability makes it an environmental liability if mishandled.
| Property | Value | Disposal Implication |
| CAS Number | 78587-05-0 | Unique identifier for waste manifesting.[1] |
| Water Solubility | 0.5 mg/L (20°C) | Extremely low.[1] It will partition into sediment/sludge, not the water column. |
| Log Pow | 2.53 | Moderate potential for bioaccumulation in aquatic organisms.[1] |
| Hydrolysis | Stable at pH 7 | CRITICAL: Dilution with water does not degrade it.[1] |
| Aquatic Toxicity | LC50 (Fish) > 300 mg/LEC50 (Daphnia) ~1.2 mg/L | High toxicity to invertebrates drives the strict "No Drain" rule.[1] |
Regulatory Classification
While Hexythiazox is not explicitly listed on the US EPA's RCRA P-list or U-list, it triggers hazardous waste protocols due to its environmental toxicity characteristics.
United States (RCRA & State)[2]
-
Federal Status: Non-RCRA Listed. However, it must be managed as Hazardous Waste due to the "Aquatic Toxicity" characteristic recognized by many state environmental agencies.
-
California (CalEPA): Regulated as a hazardous waste.
-
Waste Code 232: Pesticides and other waste associated with pesticide production.[2]
-
Waste Code 291: Off-specification, aged, or surplus organics.
-
Note: In California, any waste with an LC50 < 500 mg/L (fish) is automatically hazardous.
-
European Union (EWC)
-
EWC Code 16 05 06*: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
EWC Code 02 01 08*: Agrochemical waste containing hazardous substances (for bulk agricultural waste).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
-
Scope: Expired powder, contaminated gloves, weighing boats, spill cleanup materials.
-
Action:
-
Segregate: Do not mix with oxidizers or acids.
-
Containerize: Use a wide-mouth HDPE jar or a dedicated solid waste drum.
-
Labeling: Must read "Hazardous Waste - Hexythiazox - Toxic to Aquatic Life."[1]
-
Disposal: Transfer to EH&S for Incineration .
-
Protocol B: Liquid Waste (Stock Solutions)
-
Scope: Unused stock solutions in solvents (Acetone, Methanol, DMSO).
-
Action:
-
Do Not Evaporate: Evaporation in fume hoods releases dust/aerosols upon drying.
-
Combine: Pour into the "Organic Solvent Waste" stream (Halogenated or Non-Halogenated depending on the solvent used).
-
Compatibility: Hexythiazox is compatible with standard organic waste streams (Acetone, Methanol).
-
Labeling: List "Hexythiazox" as a constituent on the waste tag. Even trace amounts (<1%) prevent the solvent from being "clean" recycled; it must be incinerated.
-
Protocol C: Empty Containers (The "Triple Rinse" Rule)
-
Scope: Original glass/plastic bottles.
-
Action:
-
Rinse 1: Add solvent (ethanol or acetone) to 10% volume. Shake vigorously. Pour rinsate into Liquid Waste container.
-
Rinse 2: Repeat. Collect rinsate.
-
Rinse 3: Repeat. Collect rinsate.
-
Final Step: Deface the label. Mark as "Triple Rinsed."[3][4] Dispose of the bottle as standard trash (or glass recycling if permitted by local EH&S).
-
Visualized Workflows
Figure 1: Waste Categorization Decision Tree
This logic flow ensures no Hexythiazox enters the municipal water supply.
Caption: Decision matrix for Hexythiazox waste streams. Note that "Empty" containers generate hazardous liquid waste (rinsate) before becoming non-hazardous trash.[3]
Figure 2: Spill Response Protocol
Immediate containment prevents the spread of dust, which is the primary inhalation risk.
Caption: Operational workflow for spill management. Emphasis is placed on preventing dust generation and collecting all secondary wash water.
References & Authority
-
European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for hexythiazox according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.
-
California Department of Toxic Substances Control (DTSC). Defining Hazardous Waste: Listed and Characteristic. (Reference for California Waste Codes).
-
U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[1] (Confirmation of non-listing on Federal P/U lists).
-
PubChem. Hexythiazox Compound Summary (CAS 78587-05-0).[1] National Library of Medicine.
-
UK Environment Agency. Waste classification technical guidance (WM3).[5] (Reference for EWC Codes).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. cersapps.calepa.ca.gov [cersapps.calepa.ca.gov]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Waste Support - EWC Codes, EWC Code Search, European Waste Catalogue, Waste Codes, Environment Agency [wastesupport.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
